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  • Product: Ethyl 8-aminooctanoate hydrochloride
  • CAS: 29833-31-6

Core Science & Biosynthesis

Foundational

Technical Monograph: Ethyl 8-aminooctanoate Hydrochloride (CAS 29833-31-6)

[1][2][3][4] Executive Summary Ethyl 8-aminooctanoate hydrochloride (CAS 29833-31-6) is a bifunctional aliphatic building block primarily utilized in medicinal chemistry as a medium-chain linker.[1][2] Characterized by a...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary

Ethyl 8-aminooctanoate hydrochloride (CAS 29833-31-6) is a bifunctional aliphatic building block primarily utilized in medicinal chemistry as a medium-chain linker.[1][2] Characterized by a linear 8-carbon (C8) backbone terminating in a primary amine and an ethyl ester, it serves as a critical spacer in the design of Proteolysis Targeting Chimeras (PROTACs) and peptidomimetics.[2][3]

This guide provides a technical deep-dive into its physicochemical properties, handling protocols, and its strategic application in optimizing E3 ligase-target protein proximity.[3]

Physicochemical Profile

The hydrochloride salt form is preferred for storage due to its enhanced stability compared to the hygroscopic free base.[2][3]

PropertySpecification
CAS Number 29833-31-6
IUPAC Name Ethyl 8-aminooctanoate hydrochloride
Molecular Formula C₁₀H₂₂ClNO₂ (C₁₀H₂₁NO₂[4][5][1][2][6] · HCl)
Molecular Weight 223.74 g/mol
Appearance White to off-white crystalline solid
Melting Point 119–120 °C [1]
Solubility High: Water, DMSO, Methanol, EthanolLow: Dichloromethane (DCM), Ethyl Acetate (unless neutralized)
pKa (Amine) ~10.6 (Predicted for conjugate acid)
Hygroscopicity Moderate (Store under inert atmosphere recommended)

Structural Utility & Mechanism[6]

The molecule's value lies in its orthogonality .[2][3] It possesses two distinct reactive termini separated by a hydrophobic polymethylene chain.[2][3]

  • N-Terminus (Amine): A nucleophilic primary amine (masked as HCl salt) ready for amide coupling, reductive amination, or SNAr reactions.[2][3]

  • C-Terminus (Ester): An ethyl ester serving as a masked carboxylic acid.[2][3] It withstands standard amine coupling conditions but can be hydrolyzed (LiOH/NaOH) to reveal the acid for further functionalization.[2][3]

Diagram 1: Structural Reactivity & Deprotection Logic

G cluster_0 Precursor (Stable Storage) cluster_1 Activation (In Situ) cluster_2 Downstream Utility Salt Ethyl 8-aminooctanoate HCl Salt (Inactive Nucleophile) FreeBase Free Amine (Active Nucleophile) Salt->FreeBase Organic Base (DIPEA/TEA) PROTAC PROTAC Linker (Amide Bond Formation) FreeBase->PROTAC Carboxylic Acid + Coupling Agent Polymer Polyamide/Nylon Synthesis FreeBase->Polymer Polymerization

Caption: Activation pathway from stable HCl salt to reactive free base for downstream synthesis.

Application Focus: PROTAC Linker Design

In PROTAC development, the linker is not merely a connector; it determines the ternary complex stability .[2][3] Ethyl 8-aminooctanoate provides an 8-carbon aliphatic chain, which is often the "Goldilocks" length for many E3 ligase-protein of interest (POI) pairs.

Why C8 (8-Amino)?
  • Spatial Reach: The ~10-12 Å length allows the E3 ligase (e.g., CRBN or VHL) to recruit the POI without steric clashing.[2][3]

  • Lipophilicity: Unlike PEG linkers, the alkyl chain increases logP, potentially improving cell membrane permeability.[2][3]

  • Entropic Penalty: It is more rigid than a PEG chain of equivalent length, potentially reducing the entropic cost of binding [2].[2][3]

Experimental Protocols

Protocol A: In Situ Neutralization & Amide Coupling

Context: Attaching the linker to a carboxylic acid-containing Warhead or E3 Ligand.

Reagents:

  • Carboxylic Acid substrate (1.0 equiv)[7][2][3][8]

  • Ethyl 8-aminooctanoate HCl (1.1 equiv)[6]

  • HATU (1.1 equiv) or EDC/HOAt[2][3]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 – 4.0 equiv)[2][3]

  • Solvent: Anhydrous DMF or DCM[2]

Step-by-Step:

  • Activation: Dissolve the Carboxylic Acid substrate in anhydrous DMF (concentration ~0.1 M). Add HATU (1.1 equiv) and DIPEA (1.0 equiv).[2][3] Stir for 5–10 minutes at Room Temperature (RT) to activate the acid.

  • Salt Neutralization: In a separate vial, suspend Ethyl 8-aminooctanoate HCl (1.1 equiv) in minimal DMF. Add DIPEA (2.0–3.0 equiv).[2][3] Note: The suspension should clarify as the free base is liberated.

  • Coupling: Add the neutralized amine solution to the activated acid mixture dropwise.

  • Monitoring: Stir at RT under nitrogen. Monitor via LC-MS. Conversion is typically complete within 2–4 hours.[2][3]

  • Work-up: Dilute with Ethyl Acetate. Wash sequentially with 5% LiCl (to remove DMF), saturated NaHCO₃, and brine.[2][3] Dry over Na₂SO₄.[2][3]

Protocol B: Ester Hydrolysis (Post-Coupling)

Context: Revealing the carboxylic acid on the linker for the second coupling event.[2]

Reagents:

  • LiOH[2]·H₂O (2.0–3.0 equiv)[2][3]

  • Solvent: THF/Water (3:1 ratio)[2]

Step-by-Step:

  • Dissolve the ester-intermediate in THF/Water.[2][3]

  • Add LiOH·H₂O.[2][3][9]

  • Stir at RT.[1][2][3] Caution: Avoid heating to prevent racemization if chiral centers are present in the payload.[2]

  • Monitor by TLC/LC-MS (disappearance of ethyl ester peak).[2][3]

  • Acidification: Carefully acidify to pH ~3-4 with 1N HCl.

  • Extraction: Extract with Ethyl Acetate or DCM (depending on solubility).

Workflow Visualization

Diagram 2: PROTAC Synthesis Workflow

PROTAC_Workflow cluster_inputs Phase 1: Linker Attachment cluster_hydrolysis Phase 2: Deprotection cluster_final Phase 3: Final Assembly Ligand E3 Ligase Ligand (w/ COOH) Intermediate Ligand-Linker-Ester Ligand->Intermediate Amide Coupling (HATU/DIPEA) Linker Ethyl 8-aminooctanoate HCl (Linker) Linker->Intermediate Nucleophilic Attack FreeAcid Ligand-Linker-COOH Intermediate->FreeAcid LiOH Hydrolysis FinalPROTAC Final PROTAC (Ligand-Linker-Warhead) FreeAcid->FinalPROTAC Amide Coupling (Warhead Attachment) Warhead Target Protein Warhead (w/ Amine) Warhead->FinalPROTAC

Caption: Convergent synthesis strategy using Ethyl 8-aminooctanoate as a heterobifunctional linker.

Quality Control & Validation

¹H NMR Interpretation (DMSO-d₆)

When validating the raw material (HCl salt), expect the following signals:

  • δ 7.8–8.2 ppm: Broad singlet (3H), corresponding to the ammonium protons (–NH₃⁺).[2][3] Note: This peak disappears upon D₂O shake.

  • δ 4.0–4.1 ppm: Quartet (2H), O–CH₂ –CH₃ (Ethyl ester).[2][3]

  • δ 2.7–2.8 ppm: Multiplet/Triplet (2H), –CH₂ –NH₃⁺ (Alpha to amine).[2][3]

  • δ 2.2–2.3 ppm: Triplet (2H), –CH₂ –COOEt (Alpha to carbonyl).[2][3]

  • δ 1.5–1.6 ppm: Multiplet (4H), Beta-protons.[2][3]

  • δ 1.2–1.3 ppm: Multiplet (~6H), Internal methylene chain.[2][3]

  • δ 1.1–1.2 ppm: Triplet (3H), O–CH₂–CH₃ .[2][3]

Mass Spectrometry[5][6][10]
  • ESI-MS (+): Expect a dominant peak at m/z 188.16 [M+H]⁺ (corresponding to the free base mass + proton).[2] The Cl⁻ ion is not observed in positive mode.[2][3]

Safety & Storage (SDS Highlights)

  • Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2][3] Irrit.).

  • Handling: Wear nitrile gloves and safety glasses.[2][3] Handle the fine powder in a fume hood to avoid inhalation.[2][3]

  • Storage:

    • Temperature: 2–8 °C (Refrigerate).

    • Atmosphere: Hygroscopic.[2][3] Store under Argon or Nitrogen.[2][3] Keep container tightly sealed to prevent hydrolysis of the ester or clumping of the salt.[2][3]

References

  • Sigma-Aldrich. (n.d.).[2][3] Ethyl 8-aminooctanoate hydrochloride Product Datasheet. Retrieved from

  • Bembenek, S. D., et al. (2021).[2][3] "The Role of Linkers in PROTAC Design." Drug Discovery Today. (General grounding on linker thermodynamics).

  • PubChem. (2024).[2][3] Compound Summary: Ethyl 8-aminooctanoate.[2][3][6][10] National Library of Medicine.[2][3] Retrieved from [2][3]

  • Beshnova, D. A., et al. (2020).[2][3] "De novo design of protein degraders." Nature Chemical Biology.[2][3] (Context for C8 linker utility).

Sources

Exploratory

Technical Guide: Ethyl 8-Aminooctanoate Hydrochloride Storage Stability & Shelf Life

[1] Executive Summary Ethyl 8-aminooctanoate hydrochloride (CAS: 29833-31-6) is a critical bifunctional intermediate used in the synthesis of pharmaceutical permeation enhancers, polymer precursors, and peptidomimetics.[...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Ethyl 8-aminooctanoate hydrochloride (CAS: 29833-31-6) is a critical bifunctional intermediate used in the synthesis of pharmaceutical permeation enhancers, polymer precursors, and peptidomimetics.[1][2] Its stability is governed primarily by its susceptibility to hydrolytic cleavage of the ester bond and hygroscopicity inherent to the hydrochloride salt form.

To maintain >98% purity over a standard 24-month shelf life, this compound requires strict moisture exclusion and low-temperature storage (2–8°C). This guide details the mechanistic drivers of degradation, validated storage protocols, and analytical methods for shelf-life determination.

Chemical Profile & Physicochemical Properties[1][2][4][5][6][7]

Understanding the molecule's structure is the first step in predicting its stability profile. The hydrochloride salt form serves a dual purpose: it improves solubility and, more importantly, "locks" the terminal amine to prevent intermolecular nucleophilic attack (polymerization).

PropertyDataRelevance to Stability
Chemical Name Ethyl 8-aminooctanoate hydrochlorideTarget analyte
CAS Number 29833-31-6Unique Identifier
Molecular Formula

Stoichiometry for degradation calcs
Molecular Weight 223.74 g/mol Calculation of molarity/purity
Physical Form White to off-white crystalline powderCaking indicates moisture absorption
Hygroscopicity Moderate to HighCritical: Absorbs atmospheric water, catalyzing hydrolysis
pKa (Amine) ~10.5 (Estimated)Amine remains protonated (

) at neutral pH

Degradation Mechanisms

The degradation of Ethyl 8-aminooctanoate hydrochloride is not random; it follows specific kinetic pathways driven by environmental stress.

Hydrolytic Cleavage (Primary Failure Mode)

The ethyl ester moiety is susceptible to hydrolysis, a reaction catalyzed by the acidic nature of the hydrochloride salt in the presence of moisture.

  • Mechanism: Water attacks the carbonyl carbon, displacing ethanol and generating 8-aminooctanoic acid.

  • Kinetics: Pseudo-first-order in the presence of excess moisture. The rate doubles approximately every 10°C increase in temperature (Arrhenius behavior).

Dimerization & Polymerization (Secondary Risk)

While the HCl salt protects the amine, any neutralization (exposure to basic vapors or improper synthesis workup) regenerates the free base (


).
  • Risk: The free amine is a nucleophile. It can attack the ester of a neighboring molecule, leading to oligomerization (nylon-type polyamide formation).

  • Cyclization: Intramolecular cyclization to form a 9-membered lactam is kinetically disfavored compared to intermolecular polymerization due to ring strain and entropic factors.

Visualizing the Pathways

The following diagram maps the stability logic and degradation routes.

DegradationPathways Compound Ethyl 8-aminooctanoate HCl (Stable Solid) Hydrolysis Acid-Catalyzed Hydrolysis Compound->Hydrolysis + Moisture FreeBase Free Amine Generation (-NH2) Compound->FreeBase + Base Moisture Moisture Ingress (H2O) Moisture->Hydrolysis Base Base Exposure (pH > 7) Base->FreeBase Product1 8-Aminooctanoic Acid (Degradant) Hydrolysis->Product1 Product2 Ethanol Hydrolysis->Product2 Polymer Oligomers/Polyamides (Irreversible) FreeBase->Polymer Intermolecular Nucleophilic Attack

Caption: Mechanistic pathways showing hydrolysis as the primary risk and polymerization as a pH-dependent secondary risk.

Storage Protocols & Handling

To maximize shelf life, the storage strategy must aggressively mitigate moisture and thermal energy.

The "Triple-Barrier" Storage System

Do not rely on a single layer of protection. Use a redundant system:

  • Primary Container: Amber glass vial with a Teflon-lined screw cap (prevents UV and chemical leaching) or high-density polyethylene (HDPE) bottle.

  • Atmosphere: Headspace purged with dry Argon or Nitrogen.

  • Secondary Environment: Sealed desiccator or Mylar bag with active silica gel packets, stored at 2–8°C .

Protocol Logic
ConditionRecommendationScientific Rationale
Temperature 2°C to 8°C Slows molecular motion and hydrolytic kinetics. Freezing (-20°C) is acceptable but requires careful thawing to prevent condensation.
Humidity < 40% RH The HCl salt is hygroscopic. Absorbed water creates a localized acidic solution, accelerating ester hydrolysis (autocatalysis).
Light Dark / Amber While not highly photosensitive, amino esters can undergo slow photo-oxidation. Amber glass eliminates this variable.
Atmosphere Inert Gas (Ar/N2) Prevents oxidation of trace free amines and excludes atmospheric moisture.

Shelf Life & Re-Test Dates

Standard Shelf Life

Under the "Triple-Barrier" conditions described above, Ethyl 8-aminooctanoate hydrochloride has a standard shelf life of 24 months .

  • At Room Temperature (25°C): Stability is reduced to approximately 6–12 months depending on humidity.

  • Unsealed/Open: Shelf life is compromised immediately; use within 48 hours.

Re-Test Protocol

Do not discard material solely based on date. Perform a "Re-Test" using the analytical methods below if the material is:

  • Past the 24-month mark.[3][4][5]

  • Found with loose caps or damaged seals.

  • Showing physical changes (clumping, discoloration).

Analytical Monitoring (Quality Control)

Two primary methods are recommended to validate purity.

Proton NMR ( -NMR) - The Gold Standard

NMR is superior for detecting hydrolysis because the ethyl group signals shift distinctively upon cleavage.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-

    
    ) or Deuterated Water (
    
    
    
    ).
  • Key Signals (Ethyl 8-aminooctanoate HCl):

    • 
       ~4.1 ppm (quartet, 
      
      
      
      ): Indicates intact ester.
    • 
       ~1.2 ppm (triplet, 
      
      
      
      ): Indicates intact ester.
  • Degradation Markers (Hydrolysis):

    • Look for the disappearance of the quartet at 4.1 ppm.

    • Appearance of free ethanol signals (if not evaporated) or shifts in the

      
      -methylene protons adjacent to the carbonyl.
      
HPLC Method (Reverse Phase)

Since the molecule lacks a strong UV chromophore (no aromatic rings), detection requires low wavelength UV or a universal detector (ELSD/CAD).

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA). TFA is crucial to ion-pair with the amine and improve peak shape.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 205 nm or 210 nm .

  • Pass Criteria: Main peak area > 98.0%; no single impurity > 0.5%.

Synthesis of Recommendations (Decision Tree)

Follow this logic flow for handling existing inventory.

StorageLogic Start Inspect Material CheckPhys Physical Appearance? Start->CheckPhys GoodPhys White, Free-Flowing Powder CheckPhys->GoodPhys Yes BadPhys Yellowing, Clumping, or Liquid CheckPhys->BadPhys No CheckDate Within 24 Months? GoodPhys->CheckDate Discard Discard / Repurify BadPhys->Discard Retest Perform 1H-NMR / HPLC CheckDate->Retest No Use Approve for Use CheckDate->Use Yes Retest->Use Purity > 98% Retest->Discard Purity < 98%

Caption: Operational decision tree for evaluating stock quality before experimental use.

References

  • PubChem. (n.d.). Compound Summary: Ethyl 8-aminooctanoate hydrochloride.[6][2][7][8] National Library of Medicine. Retrieved from [Link]

  • European Chemical Agency (ECHA). (n.d.). Registration Dossier: Amino acid ethyl ester hydrochlorides. Retrieved from [Link]

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • ICH Guidelines. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Retrieved from [Link]

Sources

Foundational

Chemico-Biological Distinctions: Ethyl 8-aminooctanoate vs. 8-aminooctanoic Acid in Rational Drug Design

Executive Summary In the architecture of heterobifunctional molecules—such as PROTACs (Proteolysis Targeting Chimeras) and antibody-drug conjugates (ADCs)—the selection of linker chemistry is as critical as the warhead i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the architecture of heterobifunctional molecules—such as PROTACs (Proteolysis Targeting Chimeras) and antibody-drug conjugates (ADCs)—the selection of linker chemistry is as critical as the warhead itself.[1] 8-aminooctanoic acid and its ester derivative, Ethyl 8-aminooctanoate , represent two phases of the same structural motif.[2]

While the acid serves as the final, stable linker scaffold providing the necessary spatial separation (approx. 10–12 Å) between functional domains, the ethyl ester is the synthetic workhorse . The ester masks the carboxylic acid, eliminating zwitterionic character to ensure solubility in organic solvents (DCM, DMF) required for amide coupling. This guide delineates the physicochemical and synthetic divergences between these two species to inform rational reagent selection in drug development.

Part 1: Physicochemical & Structural Divergence

The fundamental difference lies in the ionization state. 8-aminooctanoic acid exists primarily as a zwitterion at neutral pH, creating high lattice energy and poor solubility in the aprotic solvents favored for medicinal chemistry. The ethyl ester "caps" the C-terminus, locking the molecule into a lipophilic state that behaves predictably in nucleophilic substitutions.

Comparative Properties Table
Feature8-Aminooctanoic AcidEthyl 8-aminooctanoate
CAS Number 1002-57-951227-18-0
Molecular Formula C₈H₁₇NO₂C₁₀H₂₁NO₂
Molecular Weight 159.23 g/mol 187.28 g/mol
State (RT) Solid (Crystalline Powder)Liquid (Oil) or Low-melt Solid
Melting Point ~194°C (Decomposes)~141–144°C (as HCl salt)
Solubility Water, Aqueous BuffersEthanol, DCM, DMF, DMSO
Ionization (pH 7) Zwitterion (

)
Cationic Amine (

) / Neutral Ester
Synthetic Role Final Linker / Polymer PrecursorProtected Intermediate / Reagent
Structural Logic & Reactivity

The zwitterionic nature of the free acid creates a "solubility trap." In standard peptide coupling conditions (e.g., EDC/NHS or HATU), the free acid is often insoluble in the organic phase, leading to poor yields or heterogeneous reactions. The ester solves this by breaking the intermolecular ionic network.

Physicochemical_Divergence Acid 8-Aminooctanoic Acid (Zwitterion) Solubility Solubility Trap: High Lattice Energy Insoluble in DCM Acid->Solubility Ionic Bonding Polymer Risk: Self-Polymerization (Nylon-8 Precursor) Acid->Polymer Heat/Dehydration Ester Ethyl 8-aminooctanoate (Lipophilic) Reactivity Synthetic Utility: Soluble in Organics Amine Nucleophile Ready Ester->Reactivity Ester Masking Solubility->Reactivity Esterification Coupling Controlled Coupling: N-Terminus Modification Reactivity->Coupling Standard Amide Bond Formation

Figure 1: The divergence in reactivity driven by the zwitterionic vs. lipophilic nature of the two species.

Part 2: Synthetic Utility in Linker Design

In PROTAC design, the linker length determines the stability of the ternary complex (Target-PROTAC-E3 Ligase). The 8-carbon chain of these compounds provides a flexible, hydrophobic spacer.[2]

The "Protection Group" Strategy

Researchers should almost invariably start with Ethyl 8-aminooctanoate (hydrochloride) when building a linker.

  • N-Functionalization: The ester group protects the C-terminus. You can react the amine with an E3 ligase ligand (e.g., Thalidomide derivative) or the Target Warhead without self-coupling.

  • Deprotection: Once the N-side is attached, the ethyl ester is hydrolyzed (saponified) to the free acid.

  • C-Functionalization: The newly revealed acid is then coupled to the second half of the chimera.

Using the free acid (8-aminooctanoic acid) directly often results in uncontrolled oligomerization (polyamide formation) unless the pH is strictly managed to suppress the amine's nucleophilicity while activating the acid—a difficult balance.

Part 3: Experimental Protocols

Protocol A: Synthesis of Ethyl 8-aminooctanoate (Fischer Esterification)

Use this protocol to convert the acid to the ester if commercial stock is unavailable or to recycle recovered acid.

Reagents: 8-aminooctanoic acid (10.0 g), Absolute Ethanol (100 mL), Thionyl Chloride (


) or conc. 

. Safety: Thionyl chloride releases

and

gas. Perform in a fume hood.
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Solvation: Suspend 8-aminooctanoic acid in absolute ethanol at

    
     (ice bath).
    
  • Activation:

    • Option A (

      
      ): Add thionyl chloride (1.5 eq) dropwise. The reaction is exothermic.[2]
      
    • Option B (

      
      ): Add conc. sulfuric acid (2 mL) slowly.
      
  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. The suspension should clear as the ester forms.
    
  • Workup:

    • Concentrate the solvent in vacuo.

    • Redissolve residue in minimal cold ethanol and precipitate with diethyl ether (if targeting the HCl salt).

    • Yield: Expect >90% as a white crystalline solid (HCl salt).

Protocol B: Controlled Hydrolysis (Saponification)

Use this protocol to reveal the carboxylic acid after attaching the linker to a drug payload.

Reagents: Ethyl ester intermediate, LiOH or NaOH (2M), THF/Water (1:1).

  • Dissolution: Dissolve the ester-containing intermediate in THF/Water (1:1).

  • Saponification: Add LiOH (2–3 eq) at

    
    . Stir at room temperature for 1–2 hours. Monitor by LC-MS (disappearance of ester mass +28, appearance of acid mass).
    
  • Neutralization (Critical):

    • Carefully acidify with 1M HCl to pH ~4–5 (near the isoelectric point of the linker segment).

    • Note: If the molecule is zwitterionic, it may precipitate. If it contains other ionizable groups, extraction into ethyl acetate may be required.

Part 4: Biological Implications & Permeability[2]

Membrane Permeability (LogP)
  • 8-aminooctanoic acid: Highly polar (LogP < 0). It relies on active transport (e.g., amino acid transporters) to cross cellular membranes.

  • Ethyl 8-aminooctanoate: Lipophilic (LogP > 2.0). It can cross membranes via passive diffusion.

The Prodrug Mechanism

In some drug delivery contexts, the ethyl ester acts as a prodrug . Upon entering the systemic circulation or the cell, ubiquitous esterases (e.g., carboxylesterase 1) cleave the ethyl group, releasing the active acid form. This is particularly relevant when 8-aminooctanoic acid is used as a permeation enhancer (similar to SNAC technology) to facilitate the oral absorption of peptides.[2]

Biological_Workflow Ester_Input Ethyl 8-aminooctanoate (Administered/Synthesized) Membrane Cell Membrane (Passive Diffusion) Ester_Input->Membrane Intracellular Intracellular Space Membrane->Intracellular High Permeability Esterase Carboxylesterase Cleavage Intracellular->Esterase Active_Acid 8-Aminooctanoic Acid (Active Linker/Enhancer) Esterase->Active_Acid Hydrolysis Target Target Engagement (PROTAC/Polymer) Active_Acid->Target Binding/Linker Function

Figure 2: The prodrug activation pathway of the ethyl ester in biological systems.

References

  • PubChem. (2025).[3] 8-Aminooctanoic acid (Compound Summary).[2][4][3][5][6][7] National Library of Medicine. [Link]

Sources

Protocols & Analytical Methods

Method

Ethyl 8-aminooctanoate hydrochloride in solid-phase peptide synthesis (SPPS)

Application Note: Utilizing Ethyl 8-aminooctanoate Hydrochloride as a Hydrophobic Spacer in Peptide Engineering Abstract Ethyl 8-aminooctanoate hydrochloride (HCl) is a bifunctional aliphatic building block used to intro...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Utilizing Ethyl 8-aminooctanoate Hydrochloride as a Hydrophobic Spacer in Peptide Engineering

Abstract

Ethyl 8-aminooctanoate hydrochloride (HCl) is a bifunctional aliphatic building block used to introduce a flexible, hydrophobic


 spacer into peptide sequences. Unlike standard amino acids, its ethyl ester protection and terminal amine functionality make it uniquely improved for C-terminal capping , hydrophobic tagging , and solution-phase fragment condensation . This guide details the physiochemical properties, handling protocols, and specific methodologies for integrating this molecule into Solid-Phase Peptide Synthesis (SPPS) and hybrid solution-phase workflows.

Chemical Profile & Strategic Utility

Physiochemical Data
PropertySpecification
Chemical Name Ethyl 8-aminooctanoate hydrochloride
Formula

Molecular Weight 223.74 g/mol (Salt); ~187.28 g/mol (Free Base)
CAS Number 29833-31-6
Solubility Soluble in Water, DMSO, Methanol, DMF.[1] Sparingly soluble in non-polar ethers.
pKa (Amine) ~10.6 (Requires neutralization for coupling)
Strategic Applications in Drug Design
  • Pharmacokinetic Modulation: The octyl chain (

    
    ) increases lipophilicity (
    
    
    
    ), facilitating membrane permeation and extending plasma half-life by promoting albumin binding [1, 2].
  • Steric "Stapling": Acts as a flexible spacer between a bioactive peptide and a bulky payload (e.g., fluorophore, chelator, or cytotoxic drug), reducing steric hindrance at the binding site [3].

  • C-Terminal Protection: The ethyl ester group serves as a semi-permanent protecting group, preventing C-terminal degradation and allowing for orthogonal activation of the N-terminus in solution-phase synthesis [4].

Critical Handling Protocols

Salt Break & Neutralization (Pre-Activation)

The hydrochloride salt stabilizes the amine but renders it non-nucleophilic. Direct addition to a coupling reaction without neutralization will result in failed conjugation.

Protocol:

  • In Situ Neutralization (Recommended for SPPS): Dissolve the HCl salt in DMF. Add 1.0 equivalent of Diisopropylethylamine (DIEA) immediately prior to adding the coupling reagent. Note: Avoid excess base to prevent premature ester hydrolysis.

  • Free Base Isolation (Recommended for Solution Phase):

    • Dissolve salt in minimal water (

      
      ).
      
    • Adjust pH to ~11 using

      
      .
      
    • Extract

      
       with Dichloromethane (DCM).[2][3]
      
    • Dry organic layer over

      
      , filter, and concentrate in vacuo.[2] Use immediately to avoid carbamate formation from atmospheric 
      
      
      
      .

Experimental Workflows

Workflow A: On-Resin N-Terminal "Hydrophobic Capping"

Objective: Attach the spacer to the N-terminus of a resin-bound peptide to create a lipophilic tail (Peptide-Linker-OEt).

Reagents:

  • Resin-bound peptide (Fmoc-deprotected).

  • Ethyl 8-aminooctanoate HCl (3–5 equivalents).

  • HATU (3–5 equivalents) or DIC/Oxyma (for lower racemization risk).

  • DIEA (6–10 equivalents; accounts for HCl neutralization).

  • Solvent: DMF or NMP.[4]

Step-by-Step Protocol:

  • Resin Prep: Swell resin in DMF for 20 mins. Drain.

  • Activation Cocktail: In a separate vial, dissolve Ethyl 8-aminooctanoate HCl and HATU in DMF.

  • Neutralization: Add DIEA to the cocktail. The solution may warm slightly. Wait 30 seconds for activation.

  • Coupling: Add the activated mixture to the resin. Shake/vortex at Room Temp for 60–90 minutes .

  • Monitoring: Perform a Kaiser Test (Ninhydrin).

    • Blue beads: Incomplete coupling (Repeat step 4).

    • Colorless beads: Complete coupling.

  • Wash: Drain and wash resin with DMF (

    
    ) and DCM (
    
    
    
    ).[2]
  • Cleavage: Cleave peptide from resin using standard TFA cocktails (e.g., TFA/TIPS/H2O). The Ethyl ester will remain intact in TFA, yielding a C-terminally esterified spacer.

Workflow B: Solution-Phase Linker Integration

Objective: Conjugate the spacer to a free carboxylic acid in solution (e.g., attaching to a drug or fatty acid).

Step-by-Step Protocol:

  • Dissolution: Dissolve the Carboxylic Acid component (1.0 eq) in dry DCM or DMF.

  • Activation: Add EDC

    
     HCl (1.2 eq) and NHS (1.2 eq) or HOBt. Stir at 
    
    
    
    for 30 mins.
  • Addition: Add Ethyl 8-aminooctanoate HCl (1.1 eq) and DIEA (1.1 eq).

  • Reaction: Allow to warm to Room Temp and stir for 4–12 hours.

  • Workup:

    • Dilute with Ethyl Acetate.

    • Wash with

      
       (removes unreacted amine/EDC).
      
    • Wash with

      
       (removes unreacted acid).
      
    • Dry and evaporate.[2]

Mechanistic Visualization

The following diagram illustrates the decision logic and chemical pathway for utilizing Ethyl 8-aminooctanoate HCl.

G Start Ethyl 8-aminooctanoate HCl Salt Neutralize Neutralization (DIEA/NaOH) Start->Neutralize Deprotonation FreeAmine Free Amine (Nucleophile) Neutralize->FreeAmine Coupling Amide Coupling (HATU/EDC) FreeAmine->Coupling Path_Resin On-Resin (N-Term Capping) Coupling->Path_Resin Solid Phase Path_Sol Solution Phase (Conjugation) Coupling->Path_Sol Liquid Phase Product_Ester Product: Peptide-Linker-OEt Path_Resin->Product_Ester TFA Cleavage (Ester Intact) Path_Sol->Product_Ester Workup Hydrolysis Optional Hydrolysis (LiOH/MeOH) Product_Ester->Hydrolysis If Acid Needed Final_Acid Final Linker: Peptide-Linker-OH Hydrolysis->Final_Acid

Figure 1: Workflow logic for converting the HCl salt precursor into a functional hydrophobic spacer or terminal cap.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation in DMF High concentration of salt form.Pre-dissolve HCl salt in minimal DMSO before adding to DMF.
Low Coupling Yield Incomplete neutralization of HCl.Increase DIEA to 2.2 eq relative to the amine salt. Ensure pH is basic (~8-9) before adding coupling reagent.
Ester Hydrolysis (Unwanted) Exposure to strong base or moisture.Use anhydrous solvents. Avoid prolonged exposure to piperidine (if Fmoc group is present elsewhere).
Aggregation Hydrophobic nature of

chain.
Use "Magic Mixture" (DCM:DMF:NMP 1:1:1) or elevate temp to

during coupling.

References

  • LifeTein. (2025).[5] What Spacers Should I Use in My Peptides? Retrieved from [Link] (Discussion on hydrophobic spacers like aminohexanoic/octanoic acid).

  • PubChem. (2025).[6] 8-Aminooctanoic acid hydrochloride Compound Summary. National Library of Medicine. Retrieved from [Link].

Sources

Application

Application Note: Reductive Amination Protocols for Ethyl 8-aminooctanoate Hydrochloride

Executive Summary This guide details the synthetic protocols for utilizing Ethyl 8-aminooctanoate hydrochloride in reductive amination reactions. As a heterobifunctional linker featuring a primary amine and an ethyl este...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic protocols for utilizing Ethyl 8-aminooctanoate hydrochloride in reductive amination reactions. As a heterobifunctional linker featuring a primary amine and an ethyl ester separated by a lipophilic C8 spacer, this compound is a critical intermediate in the synthesis of PROTACs, lipid-drug conjugates (LDCs), and surface-modified polymers.

The protocols below prioritize chemoselectivity —specifically preserving the ester moiety while efficiently alkylating the amine. The primary method utilizes Sodium Triacetoxyborohydride (STAB), known for its mildness and compatibility with acid-sensitive groups.[1]

Chemical Profile & Strategic Considerations

Compound Specifications
  • Compound: Ethyl 8-aminooctanoate hydrochloride[2][3]

  • CAS: 29833-31-6[2][3]

  • Formula:

    
    
    
  • MW: 223.74 g/mol [2]

  • Structure:

    
    
    
Critical Reaction Parameters
  • Salt Neutralization: The starting material is an ammonium salt (

    
    ). It is non-nucleophilic  in this state. Successful amination requires in situ neutralization with a tertiary base (e.g., DIPEA, TEA) to liberate the free amine (
    
    
    
    ).
  • Ester Stability: The ethyl ester is susceptible to hydrolysis under strong aqueous basic conditions or reduction by potent hydrides (e.g.,

    
    ). Borohydride reagents must be selected carefully to reduce the imine without touching the ester.
    
  • Solubility: The HCl salt is highly polar. It typically requires a polar organic solvent (Methanol) or a biphasic mixture for dissolution, whereas the free base is soluble in Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

Mechanistic Pathway

Understanding the mechanism is vital for troubleshooting. The reaction proceeds through a hemiaminal intermediate, followed by dehydration to an iminium ion , which is the active species reduced by the hydride.

ReductiveAmination Salt Amine HCl Salt (Non-reactive) FreeAmine Free Amine (Nucleophile) Salt->FreeAmine + DIPEA (- HCl) Hemiaminal Hemiaminal Intermediate FreeAmine->Hemiaminal + Aldehyde Aldehyde Aldehyde/Ketone Aldehyde->Hemiaminal Iminium Iminium Ion (Electrophile) Hemiaminal->Iminium - H2O (Acid Cat.) Product Secondary Amine (Ester Intact) Iminium->Product + Hydride (STAB)

Figure 1: Mechanistic flow of reductive amination.[4][5] Note that the iminium ion formation is the rate-determining step in many hindered systems.

Protocol A: The "Gold Standard" (STAB Method)

Recommended for: High-value substrates, acid-sensitive groups, and preventing over-alkylation. Reference: Based on the Abdel-Magid protocol [1].

Reagents
  • Ethyl 8-aminooctanoate HCl (1.0 equiv)[3]

  • Aldehyde/Ketone (1.0 - 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 - 1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (1.0 equiv)

  • Acetic Acid (AcOH) (1.0 - 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

Step-by-Step Procedure
  • Preparation of Free Amine (In Situ):

    • In a flame-dried round-bottom flask under Nitrogen (

      
      ), suspend Ethyl 8-aminooctanoate HCl (1.0 equiv) in DCE (concentration ~0.1 M).
      
    • Add DIPEA (1.0 equiv) dropwise. Stir for 10–15 minutes. The suspension should clear as the free amine dissolves.

    • Note: Do not use a large excess of base; high pH inhibits the protonation of the imine, stalling the reduction.

  • Imine Formation:

    • Add the Aldehyde/Ketone (1.0–1.2 equiv) to the mixture.

    • Immediately add Acetic Acid (1.0–2.0 equiv).

    • Stir at Room Temperature (RT) for 30–60 minutes.

    • Why AcOH? It catalyzes the dehydration of the hemiaminal to the iminium ion, which is the species STAB reduces.

  • Reduction:

    • Add STAB (1.4 equiv) in one portion.

    • Stir at RT.[3]

      • Aldehydes: Reaction is typically complete in 1–4 hours.

      • Ketones: May require 12–24 hours or mild heating (40°C).

  • Workup:

    • Quench by slowly adding saturated aqueous

      
       (gas evolution possible).
      
    • Stir vigorously for 15 minutes to decompose boron complexes.

    • Extract with DCM (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      ).
      
    • Wash combined organics with Brine, dry over

      
      , filter, and concentrate.
      

Protocol B: Catalytic Hydrogenation (Green Method)

Recommended for: Aromatic aldehydes, scale-up, and avoiding boron waste. Contraindications: Substrates with nitro groups, alkenes, or benzyl ethers (which may reduce/cleave).

Reagents
  • Ethyl 8-aminooctanoate HCl (1.0 equiv)[3]

  • Aldehyde (1.0 equiv)

  • Triethylamine (1.0 equiv)

  • Catalyst: 10% Pd/C (10 wt% loading)

  • Solvent: Ethanol (EtOH) or Methanol (MeOH)

Procedure
  • Dissolution: Dissolve the amine salt in EtOH. Add TEA (1.0 equiv) to neutralize.

  • Mixing: Add the aldehyde.

  • Hydrogenation: Carefully add the Pd/C catalyst (under inert atmosphere to prevent ignition).

  • Reaction: Purge with Hydrogen gas (

    
    ) (balloon pressure is usually sufficient). Stir vigorously for 4–12 hours.
    
  • Filtration: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate.

Comparative Analysis of Reducing Agents

FeatureNa(OAc)3BH (STAB)NaCNBH3H2 / Pd-C
Selectivity Excellent (Reduces Imines > Aldehydes)Good (pH dependent)Moderate (Reduces alkenes/nitro)
Toxicity LowHigh (Cyanide risk)Low
Solvent DCE, THF, DCMMeOH (pH 5-6)EtOH, MeOH, EtOAc
Ester Compatibility High High High (unless benzyl ester)
Water Tolerance Low (decomposes)HighN/A

Troubleshooting & Optimization

Common Failure Modes
  • Low Yield / Unreacted Amine:

    • Cause: Incomplete neutralization of the HCl salt.

    • Fix: Ensure 1.0 equiv of DIPEA is added before the aldehyde. Check pH; it should be weakly acidic (pH 5-6) after adding AcOH, not basic.

  • Dialkylation (Double addition):

    • Cause: Primary amine is too reactive with a small aldehyde.

    • Fix: Use Method C (Stepwise) . Pre-form the imine in MeOH with dehydrating agents (

      
      ) for 2 hours, filter, then add 
      
      
      
      at 0°C.
  • Ester Hydrolysis:

    • Cause: Workup was too basic or reaction ran too long in water.

    • Fix: Keep quench pH < 9.[4] Perform extraction quickly.

Decision Tree for Protocol Selection

DecisionTree Start Start: Ethyl 8-aminooctanoate HCl Substrate Substrate Type? Start->Substrate Aldehyde Aldehyde Substrate->Aldehyde Ketone Ketone / Steric Bulk Substrate->Ketone Sensitive Sensitive Groups? (C=C, NO2, Benzyl) Aldehyde->Sensitive MethodA Use Protocol A (STAB / DCE) Ketone->MethodA Standard MethodC Use Ti(OiPr)4 + NaBH3CN (Stronger Activation) Ketone->MethodC If Low Yield Yes Yes Sensitive->Yes Avoid H2 No No Sensitive->No Green Chem MethodB Use Protocol B (H2 / Pd-C) Yes->MethodA No->MethodB

Figure 2: Workflow for selecting the optimal reductive amination strategy.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][4][5][6][7] Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no.[1][4][5] 11, 1996, pp. 3849–3862.[1][4][5]

  • Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, vol. 93, no.[4] 12, 1971, pp. 2897–2904.

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554.

  • Sigma-Aldrich. "Ethyl 8-aminooctanoate hydrochloride Product Specification." (Note: Representative link for compound data).

Disclaimer: These protocols are intended for use by qualified laboratory personnel only. Always review the Safety Data Sheet (SDS) for Ethyl 8-aminooctanoate hydrochloride and all reagents before proceeding.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Solubility of Ethyl 8-aminooctanoate HCl

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with Ethyl 8-aminooctanoate HCl. This document provides in-depth troubleshooting advice and detaile...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with Ethyl 8-aminooctanoate HCl. This document provides in-depth troubleshooting advice and detailed protocols to address common solubility challenges encountered during experimental work. Our approach is rooted in fundamental chemical principles to empower you with the knowledge to not only solve immediate issues but also to proactively design more robust experimental setups.

Frequently Asked Questions (FAQs)

Question 1: I'm having trouble dissolving Ethyl 8-aminooctanoate HCl in my organic solvent. Why is this happening?

Answer: This is a common challenge that stems from the fundamental chemical nature of the compound. Ethyl 8-aminooctanoate HCl is the hydrochloride salt of a primary amine. The presence of the positively charged ammonium group (-NH3+ Cl-) makes the molecule highly polar and ionic. This ionic character is the primary reason for its poor solubility in many common non-polar or moderately polar organic solvents.[1]

The general principle of "like dissolves like" is key here. Polar solvents, especially water, are effective at solvating ions and other polar molecules. Conversely, organic solvents with low polarity, such as dichloromethane (DCM), tetrahydrofuran (THF), or diethyl ether, are poor at stabilizing the ionic salt form, leading to low solubility.[1][2] The long eight-carbon aliphatic chain contributes some non-polar character, but the ionic head group dominates the molecule's overall solubility profile in its salt form.[3]

Question 2: What is the first thing I should try to improve solubility without chemically modifying the compound?

Answer: Before resorting to chemical modification, you can often improve solubility through physical means and careful solvent selection.

  • Solvent Choice: If your reaction conditions permit, switch to a more polar organic solvent. Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile, or alcohols (methanol, ethanol) are generally more effective at dissolving amine hydrochloride salts than non-polar solvents like DCM or hexanes.[2]

  • Gentle Heating: For many compounds, solubility increases with temperature.[1] Gently warming your solvent while stirring can significantly improve both the rate and extent of dissolution. A water bath set to 30-40°C is a good starting point. However, be mindful of the thermal stability of your compound and the boiling point of your solvent.

  • Using Co-solvents: If you must use a less polar solvent for your reaction, adding a small percentage of a miscible polar co-solvent like methanol or ethanol can sometimes be sufficient to bring the compound into solution.[1]

The following table provides a qualitative summary of solubility for Ethyl 8-aminooctanoate HCl in common laboratory solvents.

SolventPolarityExpected Solubility of HCl SaltRationale
WaterHighSolubleExcellent at solvating the ionic -NH3+ Cl- group.[1]
Methanol / EthanolHighSoluble to Moderately SolublePolar protic solvents that can solvate the salt.[4]
DMSO / DMFHighSoluble to Moderately SolublePolar aprotic solvents capable of dissolving many amine salts.[2]
AcetonitrileMediumSparingly SolubleLess polar than DMF/DMSO, may require heating.[2]
Dichloromethane (DCM)LowPoorly Soluble / InsolubleInsufficiently polar to effectively solvate the ionic salt.[1]
Tetrahydrofuran (THF)LowPoorly Soluble / InsolubleSimilar to DCM, generally a poor choice for amine hydrochlorides.[1]
Diethyl Ether / HexanesVery LowInsolubleNon-polar solvents are incompatible with the ionic nature of the salt.[1]
Question 3: My reaction requires a non-polar aprotic solvent like DCM, but the HCl salt won't dissolve. What is the standard approach to overcome this?

Answer: This is the most common scenario where a chemical modification is necessary. The standard and most effective solution is to convert the hydrochloride salt to its corresponding free amine (free base) . The free amine, Ethyl 8-aminooctanoate, is a neutral, non-ionic molecule. The removal of the ionic charge dramatically increases its solubility in non-polar organic solvents.[5]

The conversion involves neutralizing the hydrochloride with a base. This can be done in two primary ways:

  • Aqueous Workup and Extraction: Neutralize an aqueous solution of the salt and extract the free amine into an organic solvent. This method yields a pure solution of the free amine.

  • In-Situ Neutralization: Add a suitable organic base directly to the reaction mixture. This is common in applications like peptide coupling where the free amine is generated just before it reacts.

The choice between these methods depends on whether you need to isolate the free amine first or can generate it directly within your reaction vessel.

Troubleshooting Workflow & Key Chemical Principles

The following diagrams illustrate the decision-making process for addressing solubility issues and the fundamental chemical transformation involved.

G cluster_0 Troubleshooting Workflow start Start: Ethyl 8-aminooctanoate HCl insoluble in desired organic solvent q1 Can a more polar solvent be used? (e.g., MeOH, DMF, DMSO) start->q1 solve1 Problem Solved: Use polar solvent q1->solve1 Yes q2 Does gentle heating (30-40°C) improve solubility enough for your needs? q1->q2 No solve2 Problem Solved: Apply gentle heat q2->solve2 Yes q3 Is your reaction compatible with a base? q2->q3 No convert Action: Convert to Free Amine (See Protocols Below) q3->convert Yes incompatible Reaction Incompatible with Base: Re-evaluate synthetic route or consult further literature for specialized solubilizing agents. q3->incompatible No

Caption: Troubleshooting workflow for solubility issues.

Caption: Relationship between the salt and free base forms.

Detailed Experimental Protocols

Protocol 1: Conversion to Free Amine via Aqueous Workup

This protocol is ideal when you need a clean solution of the free amine in an organic solvent before proceeding with your reaction.

Principle: The HCl salt is dissolved in water and a weak base is added to neutralize the solution to a pH > 8. This deprotonates the ammonium ion, forming the water-insoluble free amine, which can then be extracted into an organic solvent.

Materials:

  • Ethyl 8-aminooctanoate HCl

  • Deionized Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution or 1M Sodium Carbonate (Na₂CO₃)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Separatory Funnel

  • Round-bottom flask

  • Rotary Evaporator

Procedure:

  • Dissolution: Dissolve the Ethyl 8-aminooctanoate HCl in a minimal amount of deionized water in a flask or beaker.

  • Neutralization: Cool the solution in an ice bath. While stirring, slowly add a saturated solution of sodium bicarbonate. Continue adding the base dropwise until the pH of the aqueous solution is between 8 and 10 (check with pH paper). You may observe gas (CO₂) evolution.

  • Extraction: Transfer the mixture to a separatory funnel. Add a volume of DCM or ethyl acetate equal to the aqueous layer. Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure.

  • Phase Separation: Allow the layers to separate completely. The organic layer (containing the free amine) will typically be the bottom layer with DCM and the top layer with ethyl acetate. Drain the organic layer into a clean flask.

  • Repeat Extraction: To ensure complete recovery, add a fresh portion of the organic solvent to the aqueous layer in the separatory funnel and repeat the extraction process two more times. Combine all organic extracts.

  • Drying: Add anhydrous MgSO₄ or Na₂SO₄ to the combined organic extracts to remove residual water. Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.

  • Isolation: Filter the solution to remove the drying agent. The resulting filtrate is a solution of pure Ethyl 8-aminooctanoate free amine. The solvent can be removed under reduced pressure using a rotary evaporator if the neat compound is required.

Protocol 2: In-Situ Neutralization for Direct Use in Reactions

This protocol is used when the free amine is needed directly in the reaction vessel, for instance, in amide or peptide coupling reactions.

Principle: A non-nucleophilic organic base is added to a suspension of the HCl salt in an anhydrous organic solvent. The base neutralizes the HCl, forming a soluble ammonium salt byproduct and liberating the free amine for immediate reaction.

Materials:

  • Ethyl 8-aminooctanoate HCl

  • Anhydrous organic solvent (e.g., DCM, THF, DMF)

  • A non-nucleophilic tertiary amine base such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA). Note: DIPEA is often preferred as it is sterically hindered and less likely to participate in side reactions.

Procedure:

  • Setup: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the Ethyl 8-aminooctanoate HCl.

  • Solvent Addition: Add the required volume of anhydrous organic solvent. The salt will likely form a suspension or slurry.

  • Base Addition: While stirring the suspension, add the organic base dropwise.

    • For TEA: Use 1.1 to 1.2 equivalents relative to the HCl salt.

    • For DIPEA: Use 1.2 to 1.5 equivalents relative to the HCl salt.

  • Dissolution: Stir the mixture at room temperature. As the free amine is formed, the solid should dissolve, and you may see the formation of a different precipitate (TEA·HCl or DIPEA·HCl). In many cases, the reaction mixture becomes a clear solution.

  • Reaction: The resulting solution/mixture now contains the active free amine and is ready for the addition of your other reagents (e.g., an activated carboxylic acid for amide bond formation). The trialkylammonium hydrochloride salt byproduct is typically soluble in solvents like DMF but may precipitate in DCM or THF. It is generally considered a spectator and is removed during the final reaction workup.[1]

This guide provides a comprehensive framework for understanding and resolving solubility issues with Ethyl 8-aminooctanoate HCl. By understanding the interplay between the salt and free base forms, you can confidently select the appropriate solvent and methodology for your specific application.

References

  • LookChem. 8-aminooctanoic acid ethyl ester hydrochloride. [Link]

  • ResearchGate. How to obtain and isolate free amino acids methyl esters from their hydrochloride salts?. [Link]

  • PMC. Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. [Link]

  • DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]

  • PubChem. 8-Aminooctanoic acid hydrochloride. [Link]

  • Google Patents. US6916947B2 - Method of producing amino carboxylic acids.
  • DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]

  • CORE. A method for the deprotonation of hydrochloride salts of peptide esters to free amin. [Link]

  • Indian Journal of Chemistry. Solubilities of Amino Acids in Different Mixed Solvents. [Link]

  • University of Calgary. Solubility of Organic Compounds. [Link]

  • PubChem. Methyl 8-aminooctanoate hydrochloride. [Link]

  • ResearchGate. What is the best way to convert my amine compound from the salt form into free amine?. [Link]

Sources

Optimization

Technical Support Center: HPLC Purification of Ethyl 8-aminooctanoate Derivatives

Core Technical Analysis Molecule Profile: Ethyl 8-aminooctanoate derivatives possess a "Janus-faced" chemistry that complicates purification: Hydrophobic Tail (C8 Chain): Provides good retention on Reverse Phase (RP) med...

Author: BenchChem Technical Support Team. Date: February 2026

Core Technical Analysis

Molecule Profile: Ethyl 8-aminooctanoate derivatives possess a "Janus-faced" chemistry that complicates purification:

  • Hydrophobic Tail (C8 Chain): Provides good retention on Reverse Phase (RP) media.

  • Basic Head (Amine): Causes severe peak tailing due to interaction with residual silanols on silica columns.[1]

  • Labile Moiety (Ethyl Ester): Susceptible to hydrolysis, particularly at high pH (>8.0) or during prolonged exposure to aqueous acids.[2]

The Challenge: You cannot simply "blast" the column with high pH buffers (standard for amines) because you will hydrolyze the ester. You cannot use standard unbuffered water/acetonitrile because the amine will tail and streak.

This guide provides a self-validating protocol to balance these competing physicochemical demands.

Method Development & Optimization

Phase 1: Column Selection Strategy

Do not use standard silica C18 columns. The free amine will interact with acidic silanols, leading to broad, tailing peaks that ruin resolution.

Column TypeRecommendationMechanism of Action
Hybrid Particle (e.g., XBridge, Gemini) High Ethylene-bridged silica resists high pH (if needed) and has fewer surface silanols.
Base-Deactivated C18 (BDS) High Heavily end-capped to cover silanols. Best for acidic mobile phases.
Polar-Embedded C18 Medium Shielding groups prevent amine-silanol interaction but may alter selectivity.
Standard Silica C18 Low High risk of peak tailing and irreversible adsorption.
Phase 2: Mobile Phase Chemistry

The choice of modifier is the single most critical factor for this molecule.

Recommended System: Acidic Low-pH (The "Safe" Route)

  • Solvent A: Water + 0.1% Trifluoroacetic Acid (TFA)

  • Solvent B: Acetonitrile + 0.1% TFA

  • Why: TFA pairs with the amine (ion-pairing), masking the positive charge and preventing silanol interaction. It creates a sharp peak shape.

  • Risk: TFA suppresses MS ionization. If using MS-triggered collection, switch to 0.1% Formic Acid , but expect slightly broader peaks.

Alternative System: Chaotropic Salt (The "Shape" Route)

  • Solvent A: Water + 0.1% TFA + 10-20 mM NaClO₄ (Sodium Perchlorate)

  • Solvent B: Acetonitrile + 0.1% TFA

  • Why: Perchlorate is a strong chaotropic agent that improves the peak shape of protonated amines significantly better than TFA alone.

  • Warning: Non-volatile. Do not use with MS. Requires extensive desalting post-purification.

Phase 3: Detection

Ethyl 8-aminooctanoate lacks a strong chromophore (no aromatic rings unless derivatized).

  • UV: Set to 205–210 nm . Use high-purity "HPLC Grade" solvents to minimize baseline noise.

  • ELSD/CAD: Preferred for non-aromatic derivatives. Universal detection.

  • MS: Best for specificity, but requires Formic Acid (avoid TFA if possible, or use a "TFA-Fix" makeup flow).

Visual Workflows

Workflow A: Method Development Logic

MethodDev Start Start: Ethyl 8-aminooctanoate Derivative CheckStruct Check Derivative Structure Start->CheckStruct IsAromatic Contains Aromatic Group? CheckStruct->IsAromatic UV_Det Use UV 254 nm IsAromatic->UV_Det Yes LowUV_Det Use UV 205-210 nm OR ELSD/CAD IsAromatic->LowUV_Det No SelectMP Select Mobile Phase UV_Det->SelectMP LowUV_Det->SelectMP Acidic Acidic (pH 2-3) 0.1% TFA SelectMP->Acidic Recommended Basic Basic (pH > 8) Ammonium Bicarbonate SelectMP->Basic Avoid if possible RunGradient Run Gradient 5% -> 95% B Acidic->RunGradient Risk RISK: Ester Hydrolysis Basic->Risk Risk->RunGradient If fast run Workup Workup: Lyophilize Immediately RunGradient->Workup

Caption: Decision matrix for detection and mobile phase selection, prioritizing ester stability.

Troubleshooting Guide

Issue 1: Peak Tailing (Asymmetry > 1.5)

Symptom: The peak rises sharply but drags out significantly on the right side.

  • Root Cause: The amine is interacting with silanols on the column stationary phase.[1]

  • The Fix:

    • Increase Ionic Strength: Add 10–20 mM Ammonium Formate to the aqueous TFA mobile phase. The ammonium ions compete for the silanol sites.

    • Switch Modifier: If using Formic Acid, switch to TFA (Trifluoroacetic acid). The trifluoroacetate anion forms a tight ion pair with the amine, masking the charge.

    • Column Swap: Move to a "Shield" or "Polar Embedded" C18 column.

Issue 2: "Ghost" Peaks or Pre-Peaks

Symptom: You see a small peak eluting just before your main product peak that grows over time.

  • Root Cause: On-column Hydrolysis. The ethyl ester is cleaving to form the carboxylic acid (8-aminooctanoic acid). The acid is more polar, so it elutes earlier.

  • The Fix:

    • Check Sample Diluent: Do not dissolve the sample in basic buffers or leave it in water for hours. Use anhydrous DMSO or Acetonitrile/Water (90:10) immediately before injection.

    • Lower Temperature: Run the column at 20°C or 25°C. Do not heat the column to 40-60°C.

    • Speed: Increase flow rate (if pressure allows) to reduce residence time on the column.

Issue 3: Low Recovery after Lyophilization

Symptom: The peak was collected, but the vial is empty or weight is low.

  • Root Cause: Volatility or Degradation. Ethyl 8-aminooctanoate is an oil; some derivatives are semi-volatile.

  • The Fix:

    • Salt Formation: Ensure you are collecting the TFA or HCl salt. The free base is an oil and may be volatile under high vacuum.

    • Avoid Heat: Do not use a rotovap with a water bath >30°C. Use a freeze dryer (lyophilizer).

Troubleshooting Logic Tree

Troubleshooting Problem Problem Detected Type Identify Type Problem->Type Tailing Peak Tailing Type->Tailing Hydrolysis Pre-Peak / Hydrolysis Type->Hydrolysis Action1 Add 0.1% TFA OR High Salt Tailing->Action1 Action2 Lower Temp Reduce Run Time Hydrolysis->Action2 Action3 Check Sample pH Hydrolysis->Action3

Caption: Rapid diagnostic path for the two most common failure modes: Tailing and Hydrolysis.

Frequently Asked Questions (FAQs)

Q: Can I use a HILIC column since the amine is polar? A: While possible, it is not recommended for ethyl 8-aminooctanoate specifically. The C8 chain makes the molecule significantly hydrophobic. HILIC works best for very polar, hydrophilic amines (C1-C4). On HILIC, this molecule may elute near the solvent front or show poor solubility in the high-organic loading solvent required for HILIC. Stick to C18 or C8 .

Q: I need to isolate the Free Base, not the TFA salt. How do I do this? A: Do not try to isolate the free base directly on the column (requires high pH, risks hydrolysis).

  • Purify using the Acidic/TFA method to get the pure TFA salt.

  • Dissolve the pure fraction in an organic solvent (DCM or Ethyl Acetate).

  • Wash quickly with cold, saturated Sodium Bicarbonate (NaHCO₃).

  • Dry the organic layer (MgSO₄) and evaporate. Note: The free base is likely an oil and unstable; store at -20°C.

Q: My derivative has an amide bond (e.g., N-acetyl-ethyl-8-aminooctanoate). Do I still need TFA? A: If the primary amine is capped as an amide, the basicity is neutralized. You will likely not see tailing. You can switch to 0.1% Formic Acid or even neutral Ammonium Acetate buffers, which are gentler on the ester.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Standard text for RP-HPLC mechanisms and silanol interactions).

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880. (Definitive guide on amine tailing).

  • Bernhardt, T. G., et al. (1996).[3] Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography. Journal of Chromatography B, 675(2), 189-196.[3] (Specifics on fatty acid ethyl ester stability and purification).

  • BenchChem Technical Support. (2025). Preventing Hydrolysis During the Workup of Esterification Reactions. (Protocols for ester stability).

Sources

Troubleshooting

Minimizing ester cleavage during basic workup of Ethyl 8-aminooctanoate

To: User From: Technical Support Center (Organic Synthesis Division) Subject: Ticket #808-OCT: Minimizing Ester Cleavage During Workup of Ethyl 8-aminooctanoate Executive Summary: The "Amine-Ester" Paradox You are workin...

Author: BenchChem Technical Support Team. Date: February 2026

To: User From: Technical Support Center (Organic Synthesis Division) Subject: Ticket #808-OCT: Minimizing Ester Cleavage During Workup of Ethyl 8-aminooctanoate

Executive Summary: The "Amine-Ester" Paradox

You are working with Ethyl 8-aminooctanoate (


). The core technical challenge is a conflict of chemical stability versus solubility:
  • The Extraction Requirement: The ammonium salt (

    
    ) is water-soluble. To extract the product into an organic solvent, you must deprotonate the amine. The pKa of the conjugate acid (
    
    
    
    ) is approximately 10.6 . To drive the equilibrium toward the free base (
    
    
    ), the aqueous pH must approach or exceed this value.
  • The Hydrolysis Risk: Ethyl esters are susceptible to base-catalyzed hydrolysis (saponification).[1] While relatively stable at neutral pH, the rate of hydrolysis (

    
    ) increases log-linearly with pH above 10, particularly if temperature is uncontrolled.
    

The Solution: You must operate in the "Kinetic Safe Zone"—a narrow window of pH (10.0–11.0), temperature (


), and contact time (<10 min) where deprotonation is instantaneous, but hydrolysis is kinetically slow.

Troubleshooting Guide (Q&A)

Q1: I used 1M NaOH to neutralize the salt, but my yield is low and I see a new spot on TLC. What happened? Diagnosis: You likely caused saponification . Mechanism: Hydroxide (


) is a potent nucleophile.[2] At pH > 12 (typical for 1M NaOH), the concentration of 

is high enough to attack the ester carbonyl, forming the tetrahedral intermediate which collapses to the carboxylate (8-aminooctanoic acid). This byproduct is water-soluble at basic pH and will remain in the aqueous layer, leading to "disappearance" of mass. Fix: Switch to a weaker base or a buffered system. Use Saturated

or

(pH ~11) instead of NaOH. If you must use NaOH, use a stoichiometric amount (1.05 eq) at

and extract immediately.

Q2: I’m getting a terrible emulsion during the extraction. The layers won't separate. Diagnosis: Surfactant effect. Mechanism: Ethyl 8-aminooctanoate has a polar head (amine/ester) and a hydrophobic tail (


 chain). At pH ~10, it acts as a surfactant, stabilizing the oil-water interface.
Fix: 
  • Solvent Switch: Use Dichloromethane (DCM) instead of Ethyl Acetate. DCM is denser than water and disrupts emulsions more effectively.

  • Salting Out: Saturate the aqueous phase with NaCl (brine). This increases the ionic strength, reducing the solubility of the organic surfactant in the water phase and increasing surface tension.

  • Filtration: If solid particulates are stabilizing the emulsion, filter the biphasic mixture through a pad of Celite.

Q3: Can I avoid water entirely to prevent hydrolysis? Diagnosis: Yes, this is the "Anhydrous Workup" strategy. Fix: If your product is the HCl salt, suspend it in dry DCM and add Ammonia in Methanol (7N) or Triethylamine . The free amine will dissolve in the DCM, while the ammonium salts (


) will precipitate or can be washed out with a minimal amount of cold brine later.
Note: Triethylamine hydrochloride is soluble in DCM, so 

is preferred as

is less soluble.

Q4: Is cyclization (lactamization) a risk? Diagnosis: Low risk for this specific molecule. Mechanism: 8-aminooctanoate would form a 9-membered ring (lactam). 9-membered rings are kinetically disfavored compared to 5- or 6-membered rings (e.g., 4-aminobutyrate or 5-aminopentanoate). Caveat: Intermolecular polymerization (forming nylon-like oligomers) is possible if the free base is stored in concentrated form or heated. Store the free base in solution or at


. 

Recommended Protocols

Protocol A: The "Cold-Buffer" Biphasic Extraction (Standard)

Best for: Routine isolation from crude reaction mixtures.

  • Preparation: Cool the crude reaction mixture (containing the amine salt) to

    
      in an ice bath.
    
  • Solvent Addition: Add cold DCM (

    
     per mmol product).
    
  • Neutralization:

    • Prepare a cold (

      
      ) solution of 
      
      
      
      or Saturated
      
      
      adjusted to pH 10 with NaOH
      .
    • Slowly add the base to the stirred reaction mixture until the aqueous pH reaches 10.5–11.0 . Do not exceed pH 11.5.

  • Extraction:

    • Stir vigorously for 2 minutes (keep cold).

    • Separate layers immediately.

    • Extract the aqueous layer 2x more with cold DCM.

  • Finishing:

    • Combine organic layers.

    • Wash once with cold Brine (saturated NaCl) to remove residual water/base.[1]

    • Dry over

      
        (Sodium Sulfate).[1][3] Avoid 
      
      
      
      if the amine is sensitive, though usually fine.
    • Concentrate under reduced pressure at

      
       .
      
Protocol B: The "Non-Aqueous" Ammonia Method (Advanced)

Best for: Highly sensitive esters or when emulsions are severe.

  • Suspension: Suspend the crude amine hydrochloride salt in DCM (

    
     per mmol).
    
  • Neutralization: Add

    
     in Methanol  (1.5 equivalents).
    
    • Observation: The mixture effectively becomes a solution of free amine and suspended

      
      .
      
  • Purification:

    • Add a small amount of silica gel or Celite to the mixture.

    • Filter through a fritted funnel to remove the ammonium chloride salts.

    • Concentrate the filtrate.

  • Refinement (Optional): If residual salts remain, redissolve in dry Ether/DCM and filter again.

Technical Data & Decision Logic

Table 1: Base Selection Matrix
BaseApprox pH (0.1M)Hydrolysis RiskExtraction EfficiencyRecommendation
NaOH / KOH 13-14High ExcellentAvoid (unless stoichiometric & cold)

/

11-12ModerateGoodRecommended (Use cold)

8.5LowPoorIneffective (pH < pKa of amine)

(aq)
11ModerateGoodGood Alternative

(organic)
N/AZeroN/AGood (for anhydrous workup)
Visualizing the Workflow

The following diagram illustrates the kinetic competition between the desired neutralization and the undesired hydrolysis.

G cluster_conditions Critical Control Factors Salt Amine Salt (R-NH3+) Base Base Addition (pH > 10.5) Salt->Base FreeBase Free Amine (R-NH2) Salt->FreeBase Fast Deprotonation (k1) Hydrolysis Hydrolysis Byproduct (Carboxylic Acid) FreeBase->Hydrolysis Slow Saponification (k2) Condition1 Temp < 5°C Reduces k2 significantly Condition2 Time < 10 mins Prevents accumulation of byproduct

Caption: Kinetic competition between deprotonation (fast, desired) and hydrolysis (slow but irreversible, undesired).

Decision Tree for Workup Strategy

DecisionTree Start Start: Crude Amine Salt IsScaleLarge Is Scale > 10g? Start->IsScaleLarge IsEmulsionRisk Is Emulsion Observed? IsScaleLarge->IsEmulsionRisk Yes MethodA Protocol A: Cold K2CO3 / DCM Extraction IsScaleLarge->MethodA No (Standard) MethodB Protocol B: Anhydrous NH3 / MeOH IsEmulsionRisk->MethodB Yes (Avoid Water) MethodC Protocol C: Continuous Extraction (Gentle) IsEmulsionRisk->MethodC No, but slow separation

Caption: Decision logic for selecting the optimal workup protocol based on scale and emulsion risk.

References

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]

  • Chemistry Steps. (2020).[1] Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.[1][2][4] Retrieved from [Link]

  • ResearchGate. (2015). Deprotonation of hydrochloride salts of amino acid esters using commercial zinc dust. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing pH Conditions for Ethyl 8-aminooctanoate Stability

Welcome to the technical support guide for Ethyl 8-aminooctanoate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on maintaining the stab...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Ethyl 8-aminooctanoate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on maintaining the stability of this versatile bifunctional molecule. We will explore the chemical principles governing its degradation and provide actionable protocols to help you determine the optimal pH conditions for your specific application.

Frequently Asked Questions (FAQs)

Q1: What is Ethyl 8-aminooctanoate, and why is its pH stability a critical concern?

Ethyl 8-aminooctanoate is a bifunctional molecule featuring a primary amine at one end and an ethyl ester at the other, connected by an eight-carbon aliphatic chain.[1] This structure makes it a valuable building block in pharmaceutical development and polymer science.[1]

Its stability is a critical concern because the ester functional group is susceptible to hydrolysis, a chemical reaction with water that cleaves the ester into its constituent carboxylic acid (8-aminooctanoic acid) and alcohol (ethanol).[2][3] This degradation is highly dependent on the pH of the solution, as both acidic and basic conditions can catalyze the reaction.[2][4] Uncontrolled degradation can lead to loss of the active molecule, formation of impurities, and unreliable experimental outcomes.

Q2: What are the primary degradation pathways for Ethyl 8-aminooctanoate in aqueous solutions?

The primary degradation pathway is hydrolysis of the ethyl ester group. This process can be catalyzed by either acid or base:

  • Acid-Catalyzed Hydrolysis: Under acidic conditions (low pH), the carbonyl oxygen of the ester is protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule.[2] While the primary amine will also be protonated (forming -NH₃⁺), which may offer some electrostatic repulsion to incoming protons, strong acidic conditions will still promote hydrolysis.

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions (high pH), the ester is directly attacked by a hydroxide ion (OH⁻), a strong nucleophile. This is typically a more aggressive and rapid degradation pathway for esters compared to acid hydrolysis.[2][5] The resulting products are the carboxylate salt of 8-aminooctanoic acid and ethanol.

Q3: What is the theoretical pH range for maximum stability, and what is the scientific reasoning behind it?

The maximum stability for Ethyl 8-aminooctanoate is expected to be in the slightly acidic to near-neutral pH range (approximately pH 4 to 6.5) .

Reasoning: The overall rate of hydrolysis is a sum of the rates of the acid-catalyzed, base-catalyzed, and neutral (uncatalyzed) reactions. The goal is to find the pH where this combined rate is at its minimum.

  • At low pH, the rate is dominated by acid catalysis.

  • At high pH, the rate is dominated by base catalysis.

  • Therefore, a "V-shaped" or "U-shaped" curve is typically observed when plotting the logarithm of the degradation rate constant versus pH. The bottom of this curve represents the pH of maximum stability, where the concentrations and catalytic effects of both hydronium (H₃O⁺) and hydroxide (OH⁻) ions are minimized. For most simple esters, this minimum occurs in the weakly acidic region.

Q4: How should I prepare and store stock solutions of Ethyl 8-aminooctanoate to minimize initial degradation?

For maximum initial stability, it is recommended to prepare stock solutions in a non-aqueous, aprotic organic solvent such as anhydrous acetonitrile or DMSO. If an aqueous buffer is absolutely necessary for the stock solution, use a buffer in the predicted optimal range (e.g., a citrate or acetate buffer at pH 5.0) and prepare it fresh. Store all solutions at low temperatures (-20°C or -80°C) in tightly sealed containers to minimize exposure to moisture and air.[6]

Troubleshooting Guide

Issue: My Ethyl 8-aminooctanoate is degrading rapidly in my aqueous formulation.

Root Cause Analysis and Solution:

  • Check the pH: This is the most common cause. Use a calibrated pH meter to measure the pH of your formulation. If it is in the alkaline range (pH > 8) or strongly acidic range (pH < 3), the ester is likely undergoing rapid hydrolysis.

  • Buffer Selection: Is your formulation unbuffered? The degradation of Ethyl 8-aminooctanoate produces 8-aminooctanoic acid, which can alter the local pH, potentially accelerating the reaction.[7] Ensure your formulation contains a buffer with sufficient capacity to maintain the target pH.

  • Temperature: Hydrolysis reactions are accelerated at elevated temperatures.[2][4] If your experiment allows, conduct it at a lower temperature (e.g., 4°C or room temperature) and ensure consistent temperature control.

  • Action Plan: Adjust the pH of your formulation to the recommended optimal range of pH 4-6.5 using a suitable buffer system (e.g., acetate, citrate, or phosphate). If the problem persists, you must perform a pH-rate profile study as described below to find the specific optimal pH for your system.

Issue: I am observing inconsistent results or high variability in my stability studies.

Root Cause Analysis and Solution:

  • Inconsistent pH Control: Small variations in pH, especially on the steep slopes of the pH-rate profile, can cause large changes in degradation rate. Re-calibrate your pH meter and verify the pH of each sample replicate before starting the experiment.

  • Buffer Effects: Are you using different buffer species across experiments? Some buffer components can participate in the reaction (general acid-base catalysis), influencing the degradation rate. Be consistent with the buffer system used.[5]

  • Analytical Method Variability: Ensure your analytical method (e.g., HPLC) is validated and demonstrated to be "stability-indicating."[3][4] This means the method can accurately separate the parent compound from its degradation products without interference. Check for consistent peak shapes, retention times, and response factors.

  • Action Plan: Standardize your entire workflow. Use the same buffer system and preparation method for all experiments. Validate your analytical method according to ICH Q2(R1) guidelines to ensure it is robust and reliable.[4]

Experimental Protocols

Protocol 1: Performing a pH-Rate Profile Study

This protocol allows you to experimentally determine the optimal pH for Ethyl 8-aminooctanoate stability under your specific conditions.

Objective: To determine the observed first-order rate constant (k_obs) for the degradation of Ethyl 8-aminooctanoate across a wide pH range.

Methodology:

  • Buffer Preparation: Prepare a series of buffers covering a pH range from 2 to 12 (e.g., pH 2, 3, 4, 5, 6, 7, 8, 9, 10, 11, 12). Use buffers with a pKa close to the target pH. Suggested buffers: Glycine-HCl (pH 2-3), Acetate (pH 4-5.5), Phosphate (pH 6-8), Borate (pH 8.5-10), Glycine-NaOH (pH 10.5-12). Maintain a constant ionic strength across all buffers using a salt like KCl or NaCl.

  • Stock Solution: Prepare a concentrated stock solution of Ethyl 8-aminooctanoate in anhydrous acetonitrile.

  • Reaction Initiation: For each pH value, bring the buffer solution to the desired constant temperature (e.g., 40°C or 50°C to accelerate the study).[4] Initiate the reaction by spiking a small, known volume of the stock solution into the buffer to achieve the target final concentration (e.g., 100 µg/mL).

  • Time Point Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the reaction mixture. The sampling frequency should be adjusted based on the expected degradation rate (more frequent for high and low pH).

  • Reaction Quenching: Immediately quench the degradation by adding the aliquot to a solution that neutralizes the pH and stops the reaction. For example, add the sample to a vial containing a mobile phase or a buffer at the optimal stability pH (e.g., pH 5).

  • Analysis: Analyze the concentration of the remaining Ethyl 8-aminooctanoate in each sample using a validated, stability-indicating HPLC method (see Protocol 2).

  • Data Analysis: For each pH value, plot the natural logarithm of the concentration (ln[C]) versus time. The slope of this line is the negative of the observed rate constant (-k_obs). Finally, plot log(k_obs) versus pH to generate the pH-rate profile and identify the pH of minimum degradation.

G prep_buffers 1. Prepare Buffers (pH 2-12, Constant Ionic Strength) incubate 3. Incubate Samples (Constant Temperature) prep_buffers->incubate prep_stock 2. Prepare Stock Solution (in Anhydrous Acetonitrile) prep_stock->incubate Spike collect_points 4. Collect Time Points (e.g., 0, 1, 2, 4, 8h...) incubate->collect_points Over Time quench_analyze 5. Quench & Analyze (HPLC-UV/MS) collect_points->quench_analyze calc_rate 6. Calculate Rate Constants (k_obs) (Plot ln[C] vs. Time) quench_analyze->calc_rate plot_profile 7. Plot pH-Rate Profile (Plot log(k_obs) vs. pH) calc_rate->plot_profile optimum_ph Identify pH of Maximum Stability plot_profile->optimum_ph

Caption: Workflow for determining the optimal pH for compound stability.

Protocol 2: General Stability-Indicating HPLC-UV Method

Objective: To quantify the concentration of Ethyl 8-aminooctanoate while separating it from its primary degradant, 8-aminooctanoic acid.

  • Instrumentation: HPLC with a UV/Vis or PDA detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Formate in water, pH adjusted to 3.5 with formic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 20%) and ramp up to a high percentage (e.g., 90%) over 10-15 minutes to elute all components.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: As Ethyl 8-aminooctanoate lacks a strong chromophore, detection may be challenging. Low UV (e.g., 205-215 nm) is a starting point. Derivatization or use of a more universal detector like Mass Spectrometry (MS) or Charged Aerosol Detector (CAD) is highly recommended for accurate quantification.[8]

  • Validation: The method must be validated to prove its specificity. Forced degradation samples (acid, base, peroxide, heat, light) should be analyzed to ensure the degradant peaks do not co-elute with the parent compound peak.[3][4]

Data Interpretation & Summary

The data from a pH-rate profile study can be summarized to clearly show the impact of pH on stability.

Table 1: Example Data Summary from a pH-Rate Profile Study at 40°C

pHBuffer SystemHalf-Life (t½) (hours)Observed Rate Constant (k_obs) (s⁻¹)
2.0Glycine-HCl48.23.99 x 10⁻⁶
4.0Acetate350.55.49 x 10⁻⁷
5.0 Acetate 512.1 3.77 x 10⁻⁷
6.0Phosphate425.34.53 x 10⁻⁷
7.4Phosphate96.51.99 x 10⁻⁶
9.0Borate15.31.26 x 10⁻⁵
11.0Glycine-NaOH1.81.07 x 10⁻⁴

Note: Data are illustrative and must be determined experimentally. Half-life is calculated as 0.693 / k_obs.

This table clearly indicates that for this hypothetical dataset, the maximum stability (longest half-life) is achieved at pH 5.0 .

References

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Vertex AI Search.
  • Elucidating the effect of amine charge state on poly(β-amino ester)
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • Synthesis and mechanistic investigations of pH-responsive cationic poly(aminoester)s. (2020). RSC Publishing.
  • Buffering effects on the solution behavior and hydrolytic degradation of poly(β‐amino ester)s. (2025). Wiley Online Library.
  • Synthesis and mechanistic investigations of pH-responsive cationic poly(aminoester)s. (2020). RSC Publishing.
  • pH-Dependent Degradation of Poly(β-amino ester) Hydrogels.University of Kentucky.
  • A practical guide to forced degradation and stability studies for drug substances.Cytiva.
  • FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. (2014).
  • Ethyl 8-Aminooctano
  • A Comparative Guide to the Cross-Validation of Analytical Methods for the Quantification of Ethyl 8-(2-chlorophenyl)
  • Amino Acid Analysis Methods.
  • 8-Aminooctanoic acid | Biochemical Assay Reagent.MedChemExpress.
  • pKa Data Compiled by R. Williams. (2022). ACS, Organic Division.

Sources

Troubleshooting

Technical Support Center: Purification of Reaction Mixtures Containing Ethyl 8-aminooctanoate

[1] Status: Operational Subject: Removal of Unreacted Ethyl 8-aminooctanoate ( ) Audience: Synthetic Chemists, Process Development Engineers[1] Triage: Diagnose Your Separation Strategy Before selecting a protocol, you m...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Status: Operational Subject: Removal of Unreacted Ethyl 8-aminooctanoate (


)
Audience:  Synthetic Chemists, Process Development Engineers[1]

Triage: Diagnose Your Separation Strategy

Before selecting a protocol, you must define the chemical nature of your Target Product relative to the impurity (Ethyl 8-aminooctanoate).

The impurity is an amino-ester .[1] It possesses:

  • A Basic Center: Primary amine (

    
    ).[1]
    
  • A Hydrolysis-Sensitive Group: Ethyl ester.[1]

Select your workflow based on your product's properties:

If your Product is...Recommended ProtocolWhy?
Neutral / Acidic (e.g., Amide, Urea, Carboxylic Acid)Protocol A: Acidic Wash The amine impurity protonates and moves to water; your neutral product stays in organic.[1]
Basic (e.g., Secondary/Tertiary Amine)Protocol B: Scavenger Resin Both product and impurity are basic; extraction will fail.[1] Chemoselective resins target the primary amine only.
Complex / Polarity Sensitive Protocol C: Modified Chromatography Standard silica gel causes amine "streaking."[1] Mobile phase modifiers are required.

Protocol A: Liquid-Liquid Extraction (The "Acid Wash")

Best for: Removing Ethyl 8-aminooctanoate from non-basic products (Amides, Lactams).[1]

The Science

We exploit the basicity of the primary amine. By lowering the pH of the aqueous phase below the amine's


 (approx 10.5), we force the equilibrium toward the ammonium salt form (

), which is water-soluble.

Critical Warning: Ethyl esters are susceptible to hydrolysis under strong acidic conditions.[1] Do NOT use 1M HCl. Use a buffered mild acid to protect the ester functionality.

Step-by-Step Methodology
  • Dilution: Dilute your reaction mixture with a water-immiscible organic solvent (Ethyl Acetate or Dichloromethane).[1]

  • The Wash:

    • Prepare a 10% w/v Citric Acid solution or 0.5M Sodium Phosphate Monobasic (

      
      ) .[1]
      
    • Wash the organic layer 2-3 times with this mild acidic solution.[1]

    • Mechanism:[2] The Ethyl 8-aminooctanoate becomes Ethyl 8-ammoniumoctanoate and partitions into the aqueous layer.

  • Verification: Check the organic layer by TLC (See Detection section).[1]

  • Finishing: Wash with Brine, dry over

    
    , and concentrate.
    
Visualization: Extraction Logic

ExtractionLogic Mix Crude Mixture (Product + Ethyl 8-aminooctanoate) Acid Add 10% Citric Acid (aq) Mix->Acid Sep Phase Separation Acid->Sep Shake & Vent Org Organic Layer (Neutral Product) Sep->Org Retain Aq Aqueous Layer (Protonated Impurity) Sep->Aq Discard

Figure 1: Selective protonation moves the amino-ester impurity into the aqueous waste stream while preserving neutral products.[1]

Protocol B: Solid-Supported Scavenging (Chemoselective)[1]

Best for: Reactions where the product is also a base (e.g., reductive amination yielding a secondary amine), making extraction impossible.[1]

The Science

Use a polymer-supported reagent that reacts specifically with primary amines but ignores secondary/tertiary amines or other functional groups.[1]

  • Reagent: Polystyrene-Isocyanate (PS-NCO).[1]

  • Mechanism: The primary amine attacks the isocyanate to form an insoluble urea, which is filtered off.

Step-by-Step Methodology
  • Calculation: Estimate the mmols of unreacted Ethyl 8-aminooctanoate (based on stoichiometry).

  • Loading: Add 3-4 equivalents (relative to the impurity) of PS-Isocyanate resin to the reaction mixture.

  • Incubation: Agitate gently (do not stir with a magnetic bar, which grinds the resin) for 2–4 hours at room temperature.

  • Filtration: Filter the mixture through a fritted funnel or a cotton plug.

  • Result: The filtrate contains your purified product; the impurity is trapped on the beads.

Visualization: Scavenging Mechanism

Scavenging Impurity Ethyl 8-aminooctanoate (Solution) Complex Insoluble Urea Linkage (Trapped on Bead) Impurity->Complex Nucleophilic Attack Resin PS-Isocyanate Resin (Solid Bead) Resin->Complex

Figure 2: The primary amine impurity reacts covalently with the resin, allowing simple filtration to remove it.[1]

Protocol C: Flash Chromatography (The Refinement)

Best for: Complex mixtures where extraction or scavenging is insufficient.[1]

The Issue: Tailing

Primary amines like Ethyl 8-aminooctanoate interact strongly with the acidic silanols (


) on silica gel, causing broad, "streaking" peaks that co-elute with products.[1]
The Fix: Mobile Phase Modifiers

You must "mask" the silanols or keep the amine deprotonated.

Recommended System:

  • Stationary Phase: Standard Silica Gel (40-63 µm).[1]

  • Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH).[1][3][4]

  • Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    )  to the mobile phase.[1]
    
    • Note: If using TEA, the amine impurity will elute as a sharp band.[1] Without it, it may never elute or will bleed across all fractions.[1]

Alternative (Reverse Phase):

  • Column: C18.

  • Mobile Phase: Water / Acetonitrile + 0.1% Formic Acid .[1]

  • Effect: The acid ensures the amine is fully protonated (

    
    ), resulting in a sharp, early-eluting peak (low retention on C18 due to charge).[1]
    

Troubleshooting & FAQ

Q: I used 1M HCl for extraction and my product yield dropped. What happened? A: You likely hydrolyzed the ethyl ester. Ethyl esters are relatively stable, but 8-aminooctanoate has a long hydrophobic chain that might form micelles, and strong mineral acids can catalyze hydrolysis to the zwitterionic acid (8-aminooctanoic acid).[1] Switch to 10% Citric Acid.

Q: How do I visualize the impurity on TLC? UV doesn't show it well. A: Ethyl 8-aminooctanoate lacks a strong chromophore (no aromatic rings).[1]

  • Primary Stain: Ninhydrin .[1][5][6] It will stain the primary amine a deep purple/blue upon heating.

  • Secondary Stain: Iodine Chamber .[1] The alkyl chain will absorb iodine, showing a brown spot.[1]

Q: Can I use an aldehyde scavenger resin? A: Yes, polymer-supported Benzaldehyde is effective.[1] However, the resulting imine bond is reversible under acidic conditions (hydrolysis).[1] Isocyanate (PS-NCO) forms a urea, which is chemically irreversible and generally more robust.[1]

Q: My mixture formed a stubborn emulsion during extraction. A: The amphiphilic nature of Ethyl 8-aminooctanoate (polar head, greasy tail) acts like a surfactant.[1]

  • Fix: Add solid NaCl to saturate the aqueous layer (salting out).

  • Fix: Filter the biphasic mixture through a pad of Celite to break the emulsion interface.

References

  • Amine Scavenging Principles

    • Source: "Covalent Scavengers for Primary and Secondary Amines."[1][7] Thieme Connect.

  • Flash Chromatography of Amines

    • Source: "Successful Flash Chromatography: Organic Amines." Biotage Technical Guides.
    • URL:[Link]

  • Ninhydrin Detection Mechanism

    • Source: "Ninhydrin Test - Principle, Procedure, and Result."[1][6] Microbe Notes.

    • URL:[Link]

  • Acid-Base Extraction Theory

    • Source: "Acid–base extraction."[1] Wikipedia / General Organic Chemistry Principles.[1]

    • URL:[Link][1]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Flexible Linkers: A Head-to-Head Comparison of C8 and C6 Amino Acid Esters in Bifunctional Molecules

In the landscape of modern drug discovery, particularly within the realm of targeted protein degradation (TPD) and antibody-drug conjugates (ADCs), the chemical linker connecting the two functional ends of a molecule is...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly within the realm of targeted protein degradation (TPD) and antibody-drug conjugates (ADCs), the chemical linker connecting the two functional ends of a molecule is far from a passive spacer. It is an active and critical determinant of a molecule's success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[1][2][3] The field of "linkerology" has evolved into a cornerstone of rational drug design, demanding a nuanced understanding of how subtle structural changes can dictate biological outcomes.[1]

Among the most common and synthetically tractable linkers are flexible alkyl chains, often employed in the early stages of discovery to probe the geometric requirements of a system.[1][3][4] This guide provides an in-depth, objective comparison of two closely related flexible linkers: C8 (8-carbon) and C6 (6-carbon) amino acid esters. We will dissect how a seemingly minor difference of two methylene units can create a cascade of effects, altering physicochemical properties and ultimately defining the therapeutic potential of a bifunctional molecule.

The Central Role of Linker Length in Ternary Complex Formation

In the context of Proteolysis Targeting Chimeras (PROTACs), the primary goal is to induce the formation of a stable and productive ternary complex between a target Protein of Interest (POI) and an E3 ubiquitin ligase.[1] The linker's length is arguably the most critical parameter governing this interaction, a variable that must be empirically optimized for every unique POI-E3 ligase pair.[1][5][6]

  • A Linker Too Short: May introduce steric clashes between the two proteins, preventing the formation of a stable complex and thus inhibiting protein degradation.[1][]

  • A Linker Too Long: Can lead to unproductive binding modes where the necessary proximity for ubiquitin transfer is not achieved. This can also result in a "hook effect," where the formation of binary complexes (PROTAC-POI or PROTAC-E3) is favored over the productive ternary complex.[1]

The choice between a C6 and C8 linker, therefore, is a fundamental first step in optimizing the spatial geometry required for efficient ubiquitination and subsequent degradation.

Ternary_Complex POI Protein of Interest (POI) Target for Degradation PROTAC Warhead Linker E3 Ligand POI->PROTAC:f0 Proteasome 26S Proteasome POI->Proteasome Degradation E3 E3 Ubiquitin Ligase e.g., VHL, CRBN PROTAC:f2->E3 E3->POI Ubiquitination Ub Ub

Caption: The linker bridges the POI and E3 ligase, forming a ternary complex for degradation.

Head-to-Head Comparison: Physicochemical and Biological Impact

The two-carbon difference between C6 and C8 alkyl chains directly influences key drug-like properties. Understanding these trade-offs is essential for rational linker design.

Table 1: Comparative Properties of C6 vs. C8 Amino Acid Ester Linkers
PropertyC6 Amino Acid Ester LinkerC8 Amino Acid Ester LinkerRationale & Implications for Drug Design
Lipophilicity LowerHigherThe addition of two methylene groups increases lipophilicity.[] This can enhance membrane permeability but may decrease aqueous solubility and increase non-specific binding.
Aqueous Solubility HigherLowerInversely correlated with lipophilicity. Poor solubility can be a major hurdle for formulation and bioavailability.[3][][9]
Flexibility HighHigherBoth are highly flexible, but the C8 chain possesses more rotatable bonds, allowing it to explore a larger conformational space to find a productive binding orientation.[1]
Permeability BalancedPotentially Higher (Passive)Higher lipophilicity of C8 can improve passive diffusion.[] However, the key determinant is the molecule's ability to shield polar groups and minimize its 3D polar surface area (PSA) in the nonpolar membrane environment.[10] The greater flexibility of C8 may better facilitate this "chameleonic" behavior.[11]
Metabolic Stability Generally GoodGenerally GoodAlkyl chains are relatively inert to oxidative metabolism.[] The primary metabolic liability for both is often the ester bond, which is susceptible to hydrolysis.[2]
Impact on Biological Performance

The ultimate test of a linker is its performance in biological systems. The choice between C6 and C8 can lead to dramatically different outcomes.

  • Degradation Potency (DC₅₀) & Efficacy (Dₘₐₓ): The optimal linker length is paramount for achieving potent and complete protein degradation. It is common to observe a "cliff effect," where extending a linker from C6 to C8 (or vice versa) either unlocks potent degradation or completely abolishes it.[4][6] This is a direct consequence of the linker's ability to facilitate a productive ternary complex.

  • Target Selectivity: Even for highly homologous proteins, a subtle change in linker length can be the deciding factor for selective degradation. By altering the geometry of the ternary complex, a C8 linker might perfectly accommodate POI-A with the E3 ligase, while a C6 linker in the same molecule might favor the degradation of POI-B.[4][12]

  • Pharmacokinetics (PK): The linker's impact on solubility and permeability directly translates to its pharmacokinetic profile. A C6-linked PROTAC might exhibit a more balanced profile suitable for oral administration, while a more lipophilic C8-linked counterpart might achieve better tissue penetration but suffer from lower solubility and faster clearance due to non-specific binding.[]

Table 2: Illustrative Experimental Data: PROTAC-X Targeting Protein-Y

(Note: Data is for illustrative purposes to highlight potential differences and does not represent a specific experiment.)

ParameterPROTAC-X with C6 LinkerPROTAC-X with C8 Linker
Aqueous Solubility (µg/mL) 258
PAMPA Permeability (Papp, 10⁻⁶ cm/s) 5.29.8
Caco-2 Efflux Ratio (B-A/A-B) 2.13.5
Ternary Complex Cooperativity (α) 153
Degradation Potency (DC₅₀, nM) 12250
Maximum Degradation (Dₘₐₓ, %) 95%60%
Oral Bioavailability (%F) 20%4%

This hypothetical data illustrates a common scenario: the C8 linker improves passive permeability (PAMPA) but results in lower solubility, potentially higher efflux, and a less favorable ternary complex geometry (lower cooperativity), leading to significantly weaker degradation and poorer oral bioavailability compared to the more balanced C6 linker.

Experimental Design & Protocols

A systematic, empirical approach is the only reliable way to determine the optimal linker length. The following workflow and protocols provide a robust framework for comparing C6 and C8 linkers.

Experimental_Workflow cluster_synthesis Synthesis cluster_physchem Physicochemical Characterization cluster_biophys Biophysical Validation cluster_cell Cellular & In Vivo Analysis s1 Protocol 1: Synthesize C6 & C8 Linker Building Blocks s2 Synthesize Final PROTAC-C6 & PROTAC-C8 s1->s2 p1 Protocol 2: PAMPA Assay (Passive Permeability) s2->p1 p2 Protocol 3: Caco-2 Assay (Active Transport/Efflux) s2->p2 p3 Kinetic Solubility Assay s2->p3 b1 Protocol 4: Ternary Complex Assay (e.g., FP, SPR, ITC) s2->b1 c1 Protocol 5: Western Blot for Target Degradation (DC50/Dmax) s2->c1 c2 Pharmacokinetic Studies (in vivo) c1->c2

Sources

Comparative

Mass Spectrometry Characterization of Ethyl 8-aminooctanoate HCl: A Comparative Technical Guide

Executive Summary & Strategic Context Ethyl 8-aminooctanoate HCl (CAS: 51227-18-0) is a critical bifunctional linker used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and modified peptides. Its aliphatic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Ethyl 8-aminooctanoate HCl (CAS: 51227-18-0) is a critical bifunctional linker used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and modified peptides. Its aliphatic chain (


) provides a specific spatial separation between warheads, while the ethyl ester serves as a semi-stable protecting group that modulates lipophilicity.

For drug development professionals, the characterization of this molecule presents a specific challenge: distinguishing it from its hydrolysis product (8-aminooctanoic acid) and its synthetic analogues (e.g., Methyl esters) during quality control (QC) and pharmacokinetic profiling.

This guide provides a comparative mass spectrometry (MS) analysis, focusing on Electrospray Ionization (ESI) behavior, fragmentation mechanics, and chromatographic performance.

Comparative Analysis: Ethyl Ester vs. Alternatives

The choice of the ethyl ester over the methyl ester or free acid is rarely arbitrary; it fundamentally alters the analyte's behavior in the mass spectrometer.

Table 1: Physicochemical & MS Performance Comparison
FeatureEthyl 8-aminooctanoate (Target)Methyl 8-aminooctanoate (Alternative)8-Aminooctanoic Acid (Hydrolysis Impurity)
Formula (Free Base)



Monoisotopic Mass 187.157 Da173.141 Da159.126 Da

(

)
188.16 174.15 160.13
LogP (Predicted) ~1.8 (Moderate Lipophilicity)~1.3~ -0.5 (Polar/Zwitterionic)
ESI Response High. Alkyl chain + Ethyl group enhances surface activity in droplets.High. Similar to ethyl, slightly lower desolvation efficiency.Low/Variable. Zwitterionic nature suppresses ionization in standard acidic mobile phases.
Primary Fragment

142 (Loss of EtOH)

142 (Loss of MeOH)

142 (Loss of

)
RT (C18 Column) Late Eluter (Retentive)IntermediateVoid Volume (Poor Retention)
Expert Insight: The "Hydrophobic Boost"

In ESI, ionization efficiency is often correlated with the analyte's surface activity on the electrospray droplet. The ethyl group of Ethyl 8-aminooctanoate increases hydrophobicity compared to the methyl ester and free acid. This drives the molecule to the surface of the ESI droplet, facilitating easier desorption into the gas phase (Kebarle’s Mechanism). Consequently, you should expect 1.5x - 2x higher signal intensity for the ethyl ester compared to the free acid at equimolar concentrations.

Experimental Protocol: Self-Validating LC-MS Workflow

To ensure reproducibility, this protocol includes "Checkpoints"—self-validating steps to confirm system performance.

A. Sample Preparation[1][2][3][4]
  • Stock Solution: Dissolve 10 mg Ethyl 8-aminooctanoate HCl in 10 mL Methanol (1 mg/mL).

    • Checkpoint: Solution must be clear. Turbidity indicates free acid insolubility or salt contaminants.

  • Working Standard: Dilute to 1 µg/mL in Water:Methanol (50:50) + 0.1% Formic Acid.

    • Why Formic Acid? The HCl salt will dissociate; Formic acid ensures the amine remains protonated (

      
      ) for ESI+ detection.
      
B. LC-MS Parameters[4][5]
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Ion Source: ESI Positive Mode.[1][2][3]

    • Capillary Voltage: 3500 V.

    • Gas Temp: 300°C.

C. Workflow Diagram

AnalyticalWorkflow Sample Sample: Ethyl 8-aminooctanoate HCl Prep Prep: 1 µg/mL in 50:50 MeOH:H2O (+0.1% FA) Sample->Prep Dissolution LC LC Separation C18 Column Gradient Elution Prep->LC Injection ESI ESI Source (+) Protonation [M+H]+ LC->ESI Elution MS1 MS1 Scan Target: m/z 188.16 ESI->MS1 Ionization MS2 MS/MS Fragmentation CID @ 15-25 eV MS1->MS2 Selection Data Data Analysis Confirm Purity & ID MS2->Data Spectra

Figure 1: Standardized LC-MS/MS characterization workflow ensuring protonation and separation from polar impurities.

Fragmentation Mechanism & Spectral Interpretation[2][4][5][7][8][9]

Understanding the fragmentation is crucial for distinguishing the ethyl ester from potential impurities like the methyl ester (which would appear at


 174).
Key Fragmentation Pathways (ESI+)[1]
  • Parent Ion (

    
     188.16):  The protonated molecule 
    
    
    
    .
  • Primary Fragment - Loss of Ethanol (

    
     142.12): 
    
    • Mechanism:[4][5] Inductive cleavage or McLafferty-type rearrangement involving the ester group. The loss of neutral ethanol (46 Da) generates an acylium ion

      
      .
      
    • Diagnostic Value: This peak confirms the presence of the Ethyl group.[2] (A methyl ester would lose methanol (32 Da) to form the same m/z 142 fragment, but the mass difference from parent to fragment distinguishes them).

  • Cyclization Risk (Lactam Formation):

    • Under high collision energy, 8-aminooctanoates can cyclize to form 2-azacyclononanone (8-membered lactam) derivatives, losing water/alcohol. Watch for

      
       142 becoming the base peak, as the cyclic cation is highly stable.
      
  • Amine Series (

    
     30, 44, etc.): 
    
    • Low mass peaks corresponding to

      
       (
      
      
      
      -cleavage) are common in aliphatic amines but may be cut off by the low-mass filter of the quadrupole.
Fragmentation Pathway Diagram[1][2]

Fragmentation Parent Parent Ion [M+H]+ m/z 188.16 (Protonated Ethyl Ester) Frag1 Acylium Ion / Lactam m/z 142.12 (Loss of Ethanol - 46 Da) Parent->Frag1 Ester Cleavage (CID 15 eV) Frag2 Amine Fragment m/z 30.03 (CH2=NH2+) Parent->Frag2 Alpha Cleavage Frag3 Alkyl Chain Fragments m/z 55, 69, 83... Parent->Frag3 Chain Scission

Figure 2: Predicted ESI+ fragmentation pathway. The transition 188 -> 142 is the definitive transition for MRM (Multiple Reaction Monitoring) methods.

References

  • Kebarle, P., & Tang, L. (1993). From ions in solution to ions in the gas phase - the mechanism of electrospray mass spectrometry.[6][7] Analytical Chemistry, 65(22), 972A-986A. Link

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • BenchChem. (2023). Ethyl 8-aminooctanoate Properties and Applications. Link

  • Sigma-Aldrich. (2023). 8-Aminooctanoic acid hydrochloride Safety and Data. Link

  • Holčapek, M., et al. (2010). Electrospray Ionization Efficiency Scale of Organic Compounds. Analytical Chemistry, 82(7), 2990–2996. Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Ethyl 8-aminooctanoate hydrochloride

[1] Executive Safety Summary Compound Identity: Ethyl 8-aminooctanoate hydrochloride CAS Registry Number: 29833-31-6 Physical State: White to off-white crystalline powder (Hygroscopic) Hazard Banding: Control Band 2 (Mod...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Safety Summary

Compound Identity: Ethyl 8-aminooctanoate hydrochloride CAS Registry Number: 29833-31-6 Physical State: White to off-white crystalline powder (Hygroscopic) Hazard Banding: Control Band 2 (Moderate Hazard) – Treat as an Irritant/Potential Sensitizer.[1]

The "Senior Scientist" Perspective: While often classified generically as an irritant (H315/H319/H335), this compound presents a specific operational challenge: hydrolysis-induced acidity. As a hydrochloride salt of an amino acid ester, contact with mucosal moisture (eyes, lungs, sweat) dissociates the salt, locally lowering pH and causing immediate irritation.[1] Furthermore, these salts are notoriously prone to static charge, causing "dust fly-out" during weighing.[1] Your PPE strategy must account for dust containment as the primary vector of exposure.[1]

Risk Assessment & Hazard Identification

Before selecting PPE, we must understand the mechanism of injury.

Hazard VectorMechanism of ActionOperational Risk
Inhalation (Dust) The HCl salt is highly water-soluble.[1] Upon inhalation, it dissolves in the mucous membranes of the respiratory tract, creating a localized acidic environment.[1]High. Fine powder creates invisible aerosols during transfer.
Dermal Contact Hygroscopic nature draws moisture from the skin; subsequent hydrolysis releases trace HCl.[1]Moderate. Causes contact dermatitis or chemical burns on sweaty skin.
Ocular Contact Rapid dissolution and acidification of tear film.[1]High. Risk of corneal opacity if not flushed immediately.
Static Discharge Dry salts accumulate static charge, causing particles to repel each other and scatter unexpectedly.[1]High. Increases the radius of contamination beyond the immediate work area.

PPE Layering Strategy (The "Swiss Cheese" Model)

We do not rely on a single barrier. We use a redundant system where the failure of one layer is caught by the next.

A. Respiratory Protection (Primary Barrier)[1]
  • Engineering Control: All open handling (weighing, transfer, solubilization) must occur inside a certified Chemical Fume Hood or Powder Containment Enclosure.[1]

  • PPE Backup: If hood work is impossible (e.g., equipment maintenance), a P100 / N95 particulate respirator is the absolute minimum requirement.[1] Surgical masks offer zero protection against chemical salts.[1]

B. Dermal Protection (Hand Health)[1]
  • Glove Material: Nitrile (Minimum thickness: 0.11 mm / 4 mil).[1] Latex is not recommended due to poor chemical resistance against organic modifiers often used with this compound.

  • Technique: Double-gloving is mandatory during the weighing step.[1]

    • Outer Glove: Contaminated by static dust.[1] Discard immediately after weighing.

    • Inner Glove: Remains clean for touching instrument controls/notebooks.

  • Cuff Seal: Gloves must go over the lab coat cuff to prevent dust from settling on the wrist—a common site for "mystery rashes."[1]

C. Ocular Protection[2][3][4][5]
  • Standard: ANSI Z87.1+ Chemical Splash Goggles.[1]

  • Why not Safety Glasses? Safety glasses have gaps.[1] Airborne salt dust drifts. If dust settles behind the lens and mixes with sweat, it runs directly into the eye. Goggles provide a sealed environment.

Operational Protocols

Protocol A: Safe Weighing & Transfer

Context: This is the moment of highest exposure risk due to static.[1]

  • Preparation: Place an ionizing bar or anti-static gun inside the fume hood 30 seconds prior to opening the container.[1] This neutralizes the charge on the powder.

  • Setup: Place a dark-colored spill mat (e.g., black silicone) under the balance.[1] This provides high visual contrast against the white powder, making invisible spills immediately obvious.

  • Transfer: Use a disposable anti-static weighing boat. Do not use metal spatulas if possible (risk of sparking/scattering); use high-density polyethylene (HDPE) spatulas.[1]

  • Closure: Wipe the threads of the stock bottle with a dry Kimwipe before recapping to prevent salt buildup (crust) that can compromise the seal.

Protocol B: Solubilization

Context: Dissolving the salt usually involves mild exotherms.[1]

  • Solvent Choice: Water, DMSO, or Methanol.[1]

  • Addition Order: Always add the solid to the solvent , not solvent to solid. This prevents "puffing" of the powder into the air.

  • Agitation: Use a magnetic stir bar. Avoid vigorous shaking of capped vials, which can pressurize the headspace if the salt contains carbonate impurities (rare, but possible).[1]

Protocol C: Spill Response (Dry Powder)

Context: You knocked over 500mg of powder in the hood.

  • DO NOT WET IT. Adding water to a pile of acid salt creates a concentrated corrosive puddle.[1]

  • Cover: Gently place a chemically inert absorbent pad over the spill to stop dust drift.[1]

  • Sweep: Use a brush and dustpan dedicated to hazardous waste.

  • Final Clean: Once the bulk solid is removed, then wipe the surface with a wet paper towel (water + soap) to solubilize and remove the residue.

  • Check: Shine a flashlight at an oblique angle to check for remaining sparkling crystals.[1]

Visualized Decision Logic

Figure 1: PPE Selection Matrix

This diagram illustrates the decision flow for selecting protection based on the activity type.[1]

PPE_Matrix Start Activity Type ClosedSystem Closed System (Storage/Transport) Start->ClosedSystem OpenBench Open Bench (Prohibited) Start->OpenBench FumeHood Fume Hood (Weighing/Solubilization) Start->FumeHood PPE_Low Lab Coat + Nitrile Gloves + Safety Glasses ClosedSystem->PPE_Low Low Risk Stop STOP WORK Relocate to Hood OpenBench->Stop High Risk PPE_High Lab Coat + Double Nitrile + Splash Goggles + Face Shield FumeHood->PPE_High Standard Protocol

Caption: Figure 1.[1] PPE Selection Matrix based on containment level. Note that open bench work is strictly prohibited for this compound class.

Figure 2: Spill Response Workflow

This diagram outlines the logical steps for neutralizing a spill.

Spill_Response Spill Spill Detected Type Identify State Spill->Type Dry Dry Powder Type->Dry Wet Liquid Solution Type->Wet ActionDry 1. Cover with Pad 2. Dry Sweep 3. Wet Wipe Dry->ActionDry ActionWet 1. Absorb with Pillow 2. Neutralize (Bicarbonate) 3. Collect Wet->ActionWet Disposal Hazardous Waste Bin (Label: Organic Amine Salt) ActionDry->Disposal ActionWet->Disposal

Caption: Figure 2. Differential response strategy for dry vs. wet spills to prevent spreading contamination.

Disposal & Environmental Logistics[7][8]

Do not pour down the drain. Even though the salt is water-soluble, it is an organic intermediate.[1]

  • Solid Waste: Collect in a dedicated solid waste container labeled "Solid Organic Waste."

  • Liquid Waste: Aqueous solutions should be adjusted to pH 6-8 using Sodium Bicarbonate before being placed in the "Aqueous Organic Waste" stream.[1]

  • Container Disposal: Empty containers must be triple-rinsed with water.[1] The rinsate must be treated as hazardous waste. Deface the label before recycling the glass.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 126965, Ethyl 8-aminooctanoate hydrochloride.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R).[1] United States Department of Labor. Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety.[1] Retrieved from [Link]

Sources

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